basic chemical characteristics of 2-oxo-2H-thiochromene-3-carboxylic acid
This technical guide details the chemical characteristics, synthetic pathways, and biological relevance of 2-oxo-2H-thiochromene-3-carboxylic acid (also known as 3-carboxythiocoumarin or 2-oxo-2H-1-benzothiopyran-3-carbo...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the chemical characteristics, synthetic pathways, and biological relevance of 2-oxo-2H-thiochromene-3-carboxylic acid (also known as 3-carboxythiocoumarin or 2-oxo-2H-1-benzothiopyran-3-carboxylic acid ).
[1][2][3][4]
Executive Summary
2-Oxo-2H-thiochromene-3-carboxylic acid is a sulfur-containing heterocyclic scaffold that serves as a critical intermediate in medicinal chemistry. It is the sulfur analog of the well-studied coumarin-3-carboxylic acid. Structurally, it consists of a benzothiopyran-2-one core with a carboxylic acid moiety at the C-3 position.
Unlike its oxygen counterpart (coumarin), the presence of the sulfur atom in the lactone ring (specifically a thiolactone) alters its electronic properties, enhancing its lipophilicity and modifying its reactivity toward nucleophiles. This compound is primarily utilized as a precursor for synthesizing bioactive thiocoumarin derivatives , which exhibit potent antimicrobial, anticancer (specifically Carbonic Anhydrase IX inhibition), and anticoagulant activities.
Common Synonyms: 3-Carboxythiocoumarin; Thiocoumarin-3-carboxylic acid
Molecular Formula: C
HOS
Molecular Weight: 206.22 g/mol
SMILES: OC(=O)C1=CC2=CC=CC=C2SC1=O
Key Structural Feature: A fused bicyclic system containing a thiolactone (cyclic thioester) and an
-unsaturated carboxylic acid.
Structural Characteristics
The molecule features a planar benzothiopyran ring system. The carbonyl oxygen at C-2 and the sulfur atom at position 1 create a thiolactone functionality. The carboxylic acid at C-3 is conjugated with the C3-C4 double bond and the aromatic ring, creating an extended
-system.
Electronic Distribution:
Sulfur Atom (Pos 1): Less electronegative than oxygen, making the ring system more polarizable and lipophilic compared to coumarin.
C-4 Position: Highly electrophilic due to conjugation with the electron-withdrawing carbonyl (C-2) and carboxylic acid (C-3) groups. This is the primary site for Michael addition reactions.
Acidic Proton: The carboxylic acid proton is readily ionizable (
), allowing for salt formation and solubility in basic aqueous media.
Physical Properties
Property
Description
Appearance
Yellow to brownish crystalline solid
Melting Point
> 200 °C (Decomposes upon melting, often with decarboxylation)
Solubility
Soluble: DMSO, DMF, hot Ethanol, aqueous base (as carboxylate salt)Insoluble: Water (neutral pH), Hexane, cold Ether
UV/Vis
Absorbs strongly in the UV region (typically ~300-350 nm) due to the conjugated thiochromenone system.
Synthetic Pathways[1][5]
The synthesis of 2-oxo-2H-thiochromene-3-carboxylic acid typically relies on the Knoevenagel condensation , a robust method for forming carbon-carbon bonds between carbonyl compounds and active methylene species.
Primary Route: Knoevenagel Condensation
The most authoritative and scalable route involves the condensation of 2-mercaptobenzaldehyde (thiosalicylaldehyde) with malonic acid .
Reaction Logic
Nucleophilic Attack: The active methylene group of malonic acid is deprotonated by a base (piperidine) to form an enolate.
Aldol-Type Addition: The enolate attacks the aldehyde of 2-mercaptobenzaldehyde.
Cyclization: The thiol group (-SH) attacks the activated carbonyl of the malonic acid intermediate (intramolecular cyclization).
Elimination: Loss of water and decarboxylation (of one carboxyl group if diethyl malonate is used, or direct cyclization with malonic acid) yields the target.
Visualization of Synthesis
The following diagram illustrates the core synthetic workflow and resonance stabilization.
Caption: Synthesis of 2-oxo-2H-thiochromene-3-carboxylic acid via Knoevenagel condensation.
Chemical Reactivity & Derivatization[1]
Understanding the reactivity profile is crucial for utilizing this scaffold in drug design.
Decarboxylation (Thermal Instability)
Like many
-keto acids (or vinylogous analogs), this compound is prone to thermal decarboxylation.
Reaction: Heating above its melting point or in high-boiling solvents (e.g., quinoline with copper powder) leads to the loss of CO
, yielding thiocoumarin (2H-thiochromen-2-one) .
Implication: Synthesis and drying protocols must avoid excessive heat (>150°C) to prevent degradation.
C-4 Electrophilicity (Michael Addition)
The double bond at C3-C4 is electron-deficient.
Mechanism: Nucleophiles (Nu
) attack the C-4 position.
Application: Reaction with indoles or azaarenes leads to 3,4-dihydrothiocoumarin derivatives. This is a key pathway for generating library diversity in drug discovery.
Carboxylic Acid Derivatization
The C-3 carboxylic acid is chemically distinct from the thiolactone.
Esterification: Reacts with alcohols (MeOH, EtOH) under acid catalysis to form esters.
Amidation: Activation with SOCl
(to form the acid chloride) followed by amine addition yields 3-carboxamidothiocoumarins , which are stable and biologically active.
Biological Relevance (SAR Insights)
This scaffold is a bioisostere of coumarin, offering distinct pharmacological advantages:
Carbonic Anhydrase Inhibition (CAIX):
The sulfur atom increases lipophilicity, improving membrane permeability.
Derivatives (amides/esters) of 2-oxo-2H-thiochromene-3-carboxylic acid have shown high binding affinity for Carbonic Anhydrase IX , a hypoxia-induced enzyme overexpressed in solid tumors.
Mechanism:[1][2][3][4] The scaffold binds at the entrance of the active site, while the tail groups interact with the hydrophilic/hydrophobic pockets.
Antimicrobial Activity:
Thiocoumarin derivatives exhibit activity against Gram-positive bacteria (e.g., S. aureus). The mechanism often involves interference with bacterial DNA gyrase, similar to aminocoumarin antibiotics.
Experimental Protocols
Protocol A: Synthesis of 2-Oxo-2H-thiochromene-3-carboxylic Acid[1][2][3][8]
Objective: To synthesize the target acid from 2-mercaptobenzaldehyde.
Materials:
2-Mercaptobenzaldehyde (10 mmol)
Malonic acid (12 mmol)
Piperidine (catalytic amount, ~5 drops)
Absolute Ethanol (20 mL)
Glacial Acetic Acid (for neutralization)
Procedure:
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-mercaptobenzaldehyde (1.38 g) and malonic acid (1.25 g) in absolute ethanol (20 mL).
Catalysis: Add 5 drops of piperidine.
Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor progress by TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
Work-up: Cool the reaction mixture to room temperature. Pour the solution into crushed ice (approx. 100 g) containing 1 mL of concentrated HCl (to ensure the acid is protonated and precipitates).
Isolation: A yellow solid will precipitate. Filter the solid using a Buchner funnel.
Purification: Wash the solid with cold water (3 x 20 mL) and cold ethanol (1 x 5 mL). Recrystallize from hot ethanol or acetic acid if necessary.
Drying: Dry in a vacuum oven at 50°C (Do not exceed 80°C to avoid decarboxylation).
Yield: Typically 60–80%.
Protocol B: Derivatization to Methyl Ester (Fischer Esterification)[1]
Objective: To protect the acid group for further C-4 functionalization.
Procedure:
Suspend 2-oxo-2H-thiochromene-3-carboxylic acid (1.0 g) in dry Methanol (15 mL).
Add concentrated H
SO (0.5 mL) dropwise.
Reflux for 8 hours.
Cool and pour into ice water. Extract with Ethyl Acetate.
Wash organic layer with NaHCO
(aq) to remove unreacted acid.
Evaporate solvent to yield the methyl ester.
References
Thiocoumarins: From Synthesis to Biological Applications. Molecules, 2022. (Review of thiocoumarin synthesis and reactivity).
Molecular docking based virtual screening of carbonic anhydrase IX with coumarin derived ligands. Bioinformation, 2019.[1] (Specific reference to 2-oxo-2H-thiochromene-3-carboxylic acid as a ligand).
Catalyst-Free Tandem Michael Addition/Decarboxylation of (Thio)coumarin-3-carboxylic Acids. RSC Advances, 2014. (Details reactivity at C-4 and decarboxylation pathways).
Synthesis and biological evaluation of benzothiopyrane derivatives. ResearchGate, 2020. (Synthetic protocols for 2-mercaptobenzaldehyde precursors).
spectroscopic data for 2-oxo-2H-thiochromene-3-carboxylic acid (NMR, IR, Mass)
An In-Depth Technical Guide to the Spectroscopic Data of 2-oxo-2H-thiochromene-3-carboxylic acid Introduction This guide provides a comprehensive technical overview of the essential spectroscopic data—Nuclear Magnetic Re...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Spectroscopic Data of 2-oxo-2H-thiochromene-3-carboxylic acid
Introduction
This guide provides a comprehensive technical overview of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the structural elucidation of 2-oxo-2H-thiochromene-3-carboxylic acid . This compound, a sulfur analogue of the well-known coumarin-3-carboxylic acid, belongs to the thiocoumarin class of heterocycles. Thiocoumarins are of significant interest in medicinal chemistry and materials science due to their distinct biological activities and photophysical properties, which differ from their oxygen counterparts.[1][2]
A thorough review of current scientific literature reveals a scarcity of published experimental spectroscopic data for this specific molecule. Therefore, this guide adopts a dual approach to provide maximum value to researchers. Firstly, it presents the established, experimentally verified data for the oxygen analogue, 2-oxo-2H-chromene-3-carboxylic acid , as a foundational reference. Secondly, it leverages this data and fundamental spectroscopic principles to construct a detailed and scientifically-grounded prediction of the expected spectra for the target sulfur-containing molecule. This predictive analysis serves as an invaluable tool for any scientist aiming to synthesize, isolate, or identify 2-oxo-2H-thiochromene-3-carboxylic acid.
Molecular Structure and Spectroscopic Implications
The primary structural difference between the reference compound and the target compound is the substitution of the endocyclic oxygen atom (an ether linkage) with a sulfur atom (a thioether linkage). This substitution has profound effects on the molecule's electronic properties. Sulfur is less electronegative and larger than oxygen, which influences the aromaticity of the heterocyclic ring and the electron density distribution across the entire scaffold.[2] These differences are predicted to manifest as distinct shifts and patterns in their respective spectra.
Figure 1: Chemical structures of the reference oxygen analogue (A) and the target sulfur analogue (B).
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound by probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C.
Expert Rationale: From Chromene to Thiochromene
The substitution of oxygen with sulfur is expected to cause predictable changes in the NMR spectra. Sulfur's lower electronegativity compared to oxygen leads to increased electron density within the heterocyclic ring. This results in greater shielding of the nearby nuclei. Consequently, we anticipate upfield shifts (to lower ppm values) for the protons and carbons of the thiochromene ring system compared to their chromene counterparts. This effect is well-documented when comparing five-membered heterocycles like furan and thiophene, where thiophene's protons and carbons consistently appear at lower chemical shifts due to its higher aromaticity and the electronic nature of sulfur.[3]
Reference Data: ¹H and ¹³C NMR of 2-oxo-2H-chromene-3-carboxylic acid
The following data, acquired in DMSO-d₆, serves as our baseline for prediction.
¹H NMR (DMSO-d₆)
Chemical Shift (δ) ppm
Multiplicity
Assignment
Carboxylic Acid
~13.24
broad singlet
-COOH
H-4
~8.74
singlet
Vinylic-H
Aromatic-H
~7.90
doublet
Ar-H
Aromatic-H
~7.72
triplet
Ar-H
Aromatic-H
~7.40
multiplet
Ar-H (2H)
¹³C NMR (DMSO-d₆)
Chemical Shift (δ) ppm
Assignment
Carboxylic Acid
~163.9
-C OOH
Lactone Carbonyl
~156.6
C =O (C-2)
Aromatic/Vinylic
~154.4
C-8a
Aromatic/Vinylic
~148.3
C-4
Aromatic/Vinylic
~134.2
C-6
Aromatic/Vinylic
~130.1
C-5
Aromatic/Vinylic
~124.8
C-7
Aromatic/Vinylic
~118.3
C-4a
Aromatic/Vinylic
~117.9
C-3
Aromatic/Vinylic
~116.1
C-8
Note: Data synthesized from available literature for coumarin-3-carboxylic acid and its derivatives. Actual values may vary slightly based on experimental conditions.[4][5][6]
Predicted Spectroscopic Data for 2-oxo-2H-thiochromene-3-carboxylic acid
Predicted ¹H NMR (DMSO-d₆)
Predicted Shift (δ) ppm
Rationale for Shift
Carboxylic Acid
~13.3
Largely unaffected by ring heteroatom.
H-4
~8.5
Upfield shift due to increased shielding from sulfur.
Aromatic-H
~7.7-8.0
General upfield shift for all aromatic protons.
Predicted ¹³C NMR (DMSO-d₆)
Predicted Shift (δ) ppm
Rationale for Shift
Carboxylic Acid
~163.5
Minor change expected.
Lactone Carbonyl
~156.0
Minor upfield shift due to electronic changes.
Aromatic/Vinylic
~120-150
Carbons closer to sulfur (C-8a, C-8) will show the most significant upfield shifts. A general upfield trend is expected for other carbons compared to the oxygen analogue.
Experimental Protocol: NMR Data Acquisition
A self-validating protocol ensures data integrity and reproducibility.
Sample Preparation:
Accurately weigh 5-10 mg of the purified, dry compound.
Dissolve the sample in ~0.7 mL of high-purity deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.
Add a minimal amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
Instrument Setup:
Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution and sensitivity.
Insert the sample, lock onto the deuterium signal of the solvent, and shim the magnetic field to achieve high homogeneity (narrow and symmetrical solvent peak).
¹H NMR Acquisition:
Acquire a standard one-dimensional proton spectrum.
Optimize the spectral width to cover all expected signals (~ -1 to 14 ppm).
Use a sufficient number of scans (e.g., 16-64) to achieve a high signal-to-noise ratio.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C spectrum.
Use a wider spectral width (~0 to 200 ppm).
A greater number of scans (e.g., 1024 or more) and a relaxation delay (e.g., 2 seconds) are required due to the low natural abundance of ¹³C.
Data Processing:
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Integrate the ¹H signals and pick all peaks for both spectra.
Caption: High-Level Workflow for NMR Spectroscopic Analysis.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is exceptionally useful for identifying the presence of specific functional groups.
Expert Rationale
The primary functional groups in 2-oxo-2H-thiochromene-3-carboxylic acid are the carboxylic acid (-COOH) and the α,β-unsaturated lactone (or more accurately, thiolactone). The carboxylic acid will exhibit a very broad O-H stretch and a sharp C=O stretch. The thiolactone C=O stretch will also be prominent. The replacement of the ring oxygen with sulfur is expected to have a minor electronic effect on the carbonyl groups, potentially shifting their absorption to slightly lower wavenumbers (frequencies). The most direct evidence of the sulfur atom will be the C-S stretching vibration, though this often appears in the complex fingerprint region (below 1000 cm⁻¹) and can be difficult to assign definitively.
Reference Data: IR of 2-oxo-2H-chromene-3-carboxylic acid
Vibrational Mode
Typical Wavenumber (cm⁻¹)
Intensity
Assignment
O-H Stretch (Carboxylic Acid)
3300 - 2500
Strong, Very Broad
-COOH H-bonding
C-H Stretch (Aromatic)
3100 - 3000
Medium
Ar-H
C=O Stretch (Carboxylic Acid)
~1716
Strong, Sharp
-C =OOH
C=O Stretch (Lactone)
~1676
Strong, Sharp
α,β-unsaturated C =O
C=C Stretch (Aromatic)
1600 - 1450
Medium-Strong
Ar C=C
C-O Stretch
1320 - 1210
Strong
C-O
Note: Data synthesized from multiple sources. The two carbonyl peaks may sometimes overlap or appear as a broad, strong absorption.[7][8][9][10]
Predicted Spectroscopic Data for 2-oxo-2H-thiochromene-3-carboxylic acid
Predicted Vibrational Mode
Predicted Wavenumber (cm⁻¹)
Intensity
Rationale for Change
O-H Stretch (Carboxylic Acid)
3300 - 2500
Strong, Very Broad
No significant change expected.
C-H Stretch (Aromatic)
3100 - 3000
Medium
No significant change expected.
C=O Stretch (Carboxylic Acid)
~1710
Strong, Sharp
Minor shift to lower frequency due to sulfur's electronic influence.
C=O Stretch (Thiolactone)
~1670
Strong, Sharp
Minor shift to lower frequency.
C=C Stretch (Aromatic)
1600 - 1450
Medium-Strong
No significant change expected.
C-S Stretch
800 - 600
Weak-Medium
Presence of the thioether linkage in the ring.
Experimental Protocol: ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a modern, rapid technique requiring minimal sample preparation.
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan. The background spectrum of air is automatically subtracted from the sample spectrum.
Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
Data Acquisition: Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.
Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups. Compare the obtained spectrum with the predicted data.
Caption: Standard Workflow for ATR-FTIR Analysis.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and crucial information about its structure based on its fragmentation patterns.
Expert Rationale
In Electron Ionization (EI) mass spectrometry, a high-energy electron beam ionizes the molecule, creating a molecular ion (M⁺˙). This ion is often unstable and fragments in a predictable manner. For our target molecule, the most crucial piece of information is the molecular weight. The replacement of oxygen (16.00 amu) with sulfur (31.97 amu) increases the molecular weight by ~16 amu.
Furthermore, sulfur has a characteristic isotopic signature. While most carbon is ¹²C, about 1.1% is ¹³C. For sulfur, the major isotope is ³²S, but it has a significant ³⁴S isotope with a natural abundance of approximately 4.2%. This means that in the mass spectrum, the molecular ion peak (M⁺˙) will be accompanied by a smaller peak at [M+2] that is ~4.4% of the intensity of the main peak (4.2% from ³⁴S and ~0.2% from two ¹³C atoms). This [M+2] peak is a definitive indicator of the presence of a single sulfur atom.
Common fragmentation pathways for carboxylic acids include the loss of water (M-18), and the loss of the carboxyl group (M-45).[11][12] Aromatic systems are relatively stable, so the molecular ion peak is expected to be prominent.
Predicted Spectroscopic Data for 2-oxo-2H-thiochromene-3-carboxylic acid
Predicted Ion
Predicted m/z
Identity
Notes
[M]⁺˙
206
Molecular Ion
Base peak or very intense. Corresponds to C₁₀H₆O₃S.
[M+2]⁺˙
208
Isotope Peak
Expected intensity of ~4.4% relative to M⁺˙, confirming one sulfur atom.
[M-OH]⁺
189
Loss of hydroxyl radical
Common fragmentation.
[M-COOH]⁺
161
Loss of carboxyl radical
Cleavage of the carboxylic acid group.
[M-CO-OH]⁺
161
Stepwise loss
Loss of CO then OH radical.
[C₉H₆S]⁺˙
146
Loss of CO₂
Decarboxylation of the molecular ion.
Experimental Protocol: Mass Spectrometry Data Acquisition
Sample Introduction: Introduce a small amount of the sample (in a volatile solvent if using a liquid inlet, or on a direct insertion probe for solids) into the high-vacuum source of the mass spectrometer.
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This provides sufficient energy for fragmentation and generates reproducible spectra for library matching.
Mass Analysis: The generated ions are accelerated and separated by a mass analyzer (e.g., quadrupole, time-of-flight).
Detection: The detector records the abundance of ions at each mass-to-charge ratio.
Data Analysis:
Identify the molecular ion peak (M⁺˙) to confirm the molecular weight.
Analyze the isotopic pattern, specifically looking for the [M+2] peak to confirm the presence of sulfur.
Identify and propose structures for the major fragment ions to corroborate the overall molecular structure.
Caption: General Workflow for EI-Mass Spectrometry.
References
Page, T. F., Jr., Alger, T. D., & Grant, D. M. (1965). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society, 87(23), 5333–5339.
BenchChem. (2025). A Comparative Spectroscopic Analysis of Furan, Thiophene, and Pyrrole. BenchChem Technical Support.
PubMed. (2017). The influence of sulfur configuration in 1 H NMR chemical shifts of diasteromeric five-membered cyclic sulfites. Magnetic Resonance in Chemistry, 55(3), 233-238.
Geng, J., et al. (2017). Furan Is Superior to Thiophene: A Furan‐Cored AIEgen with Remarkable Chromism and OLED Performance.
Sci-Hub. (2001). Spectroscopic properties of thiophene linked [2H]-chromenes. Journal of Photochemistry and Photobiology A: Chemistry, 145(1-2), 37-43.
Kiryukhin, D., et al. (2016). NMR Signal Amplification by Reversible Exchange of Sulfur-Heterocyclic Compounds Found In Petroleum. ChemPhysChem, 17(18), 2918-2922.
ESA-IPB. (n.d.).
ResearchGate. (2025). The influence of sulphur configuration in 1 H NMR Chemical Shifts of diasteromeric five membered cyclic sulphites.
IUCr Journals. (2021). Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate.
Khatavi, S. Y., et al. (2019). Microwave Accelerated Synthesis of 2-Oxo-2H-Chromene-3-Carboxylic acid using WELFSA.
ResearchGate. (2025).
Chemistry LibreTexts. (2023).
PMC. (2025).
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
ResearchGate. (n.d.). Figure S4. 13 C NMR spectrum (100 MHz, CDCl 3 ) of 2-phenylthiophene (3b).
Science Ready. (n.d.).
Still, I. W. J., Plavac, N., McKinnon, D. M., & Chauhan, M. S. (1976). Carbon-13 nuclear magnetic resonance spectra of organic sulfur compounds.' Comparison of chemical shifts for carbonyl and thiocarbonyl carbons in a series of 2- and 4-pyrones and pyridones. Canadian Journal of Chemistry, 54(2), 280-286.
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products.
Royal Society of Chemistry. (2022). Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives. RSC Advances, 12(55), 35689-35702.
Michigan State University. (n.d.). IR Spectroscopy of Hydrocarbons.
ResearchGate. (n.d.). Comparison of the IR(ATR) spectra of coumarin-3-carboxylic acid 4′...
Technical Guide: Structural Elucidation of 2-Oxo-2H-thiochromene-3-carboxylic Acid
The following technical guide details the structural elucidation and crystallographic analysis of 2-oxo-2H-thiochromene-3-carboxylic acid (also known as 3-carboxythiocoumarin). This guide is designed for research scienti...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the structural elucidation and crystallographic analysis of 2-oxo-2H-thiochromene-3-carboxylic acid (also known as 3-carboxythiocoumarin). This guide is designed for research scientists and crystallographers, focusing on the methodological rigor and structural insights required for drug development applications.
Executive Summary & Strategic Relevance
2-oxo-2H-thiochromene-3-carboxylic acid represents a critical scaffold in medicinal chemistry, serving as a bioisostere to the well-characterized coumarin-3-carboxylic acid. The substitution of the intracyclic oxygen with sulfur (thio-substitution) introduces significant physicochemical changes—specifically in lipophilicity, polarizability, and metabolic stability—making it a high-value target for anticoagulant and anticancer drug discovery.
This guide outlines the protocol for determining its solid-state organization, emphasizing the specific crystallographic challenges introduced by the sulfur atom (anomalous scattering, unit cell expansion) and the analysis of supramolecular synthons (chalcogen bonding vs. classical hydrogen bonding).
Molecular Architecture & Synthesis Context
Before crystallization, understanding the molecular geometry is prerequisite. The core structure consists of a fused benzene and thiopyran-2-one ring.
Planarity: Unlike the strictly planar coumarin (oxygen analog), the thiochromene ring often exhibits slight puckering due to the longer C–S bond lengths (~1.75 Å vs. 1.37 Å for C–O) and the larger van der Waals radius of sulfur (1.80 Å).
Electronic Character: The C=O (carbonyl) at position 2 and the –COOH at position 3 create a "push-pull" electronic system, heavily influencing the packing motif.
Synthesis Pathway (Brief)
High-purity crystals are derived from the Knoevenagel condensation of 2-mercaptobenzaldehyde with malonic acid (or diethyl malonate followed by hydrolysis), typically catalyzed by piperidine/acetic acid.
Experimental Protocol: Crystallogenesis & Data Collection
Crystallization Screening
The carboxylic acid moiety drives strong dimerization, often leading to rapid precipitation rather than crystal growth. A slow evaporation or vapor diffusion method is required.
The presence of Sulfur (Z=16) allows for the potential use of anomalous scattering for absolute structure determination (if chiral derivatives are made), though the parent acid is achiral.
Source: Cu-K
( Å) is preferred over Mo-K for this organic molecule to maximize diffraction intensity and resolution, as the absorption coefficient () will be manageable.
Temperature: Data should be collected at 100 K (cryogenic) to minimize thermal ellipsoids, particularly for the carboxylic acid proton, allowing for accurate H-bond mapping.
Workflow Diagram
The following Graphviz diagram illustrates the logical flow from synthesis to structural refinement.
Caption: Operational workflow for the structural determination of thiochromene derivatives.
Structural Elucidation & Analysis
Unit Cell & Space Group
While specific polymorphs may vary, 3-carboxy-coumarin derivatives typically crystallize in centrosymmetric space groups due to the formation of carboxylic acid dimers.
Expected Space Group: Monoclinic
or Triclinic .
Lattice Trends: Compared to the coumarin analog, the thiochromene derivative will show an expansion in unit cell volume (approx. +10-15 ų) due to the S-atom substitution.
Supramolecular Organization (The "Synthons")
The crystal packing is governed by a hierarchy of intermolecular interactions.
A. The Carboxylic Acid Dimer (Primary Synthon)
The dominant feature is the formation of a centrosymmetric dimer via reciprocal
hydrogen bonds between the carboxylic acid groups.
Graph Set Motif:
Distance:
distance is typically Å.
B. Thio-Specific Interactions (Secondary Synthons)
Unlike the oxo-analog, the sulfur atom is highly polarizable and can engage in:
Chalcogen Bonding:
or close contacts (less than the sum of van der Waals radii).
-Stacking: The aromatic thiochromene cores stack in offset-parallel arrangements. The sulfur atom often enhances the dispersion forces contributing to this stack.
Hydrogen Bonding Network Diagram
The logic of the supramolecular assembly is visualized below.
Caption: Hierarchical assembly from molecular monomers to the 3D lattice via H-bonding and Pi-stacking.
Comparative Structural Metrics
To validate your refinement, compare your experimental values against the theoretical/analogous baselines below.
Structural Parameter
Coumarin Analog (Oxo)
Thiochromene (Thio)
Significance
Space Group
(Typical)
or
Packing efficiency.
C(2)–X Bond Length
1.37 Å (C–O)
1.74 – 1.76 Å (C–S)
S-substitution expands ring geometry.
Ring Planarity
RMSD < 0.02 Å
RMSD ~ 0.05 – 0.10 Å
S-atom induces slight puckering.
Dimer Distance ()
2.63 Å
2.64 – 2.66 Å
Acid strength modulation by the core.
Density ()
~1.45 g/cm³
~1.50 – 1.55 g/cm³
Heavier S atom increases density.
References
Coumarin-3-carboxylic acid Structure
Title: Crystal structure of coumarin-3-carboxylic acid.[1]
Discovering Novel Derivatives of 2-Oxo-2H-thiochromene-3-carboxylic Acid
The following technical guide details the rational design, synthesis, and biological profiling of 2-oxo-2H-thiochromene-3-carboxylic acid derivatives. This document is structured for researchers in medicinal chemistry an...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the rational design, synthesis, and biological profiling of 2-oxo-2H-thiochromene-3-carboxylic acid derivatives. This document is structured for researchers in medicinal chemistry and drug discovery.
A Technical Guide to Scaffold Optimization and Bioisosteric Design[1][2]
Executive Summary
The 2-oxo-2H-thiochromene-3-carboxylic acid (also known as 3-carboxy-2-thiocoumarin) scaffold represents a privileged heterocyclic core, distinct from its oxygenated analogue (coumarin) by the substitution of the ring oxygen with sulfur.[1] This single atom substitution confers unique electronic properties, enhanced lipophilicity, and altered metabolic stability, making it a potent bioisostere for drug development.
This guide outlines a systematic approach to discovering novel derivatives targeting Carbonic Anhydrase IX (CAIX) inhibition and antimicrobial pathways .[1] It details the synthetic architecture for accessing the core, strategies for C3-functionalization, and validated protocols for library generation.
Chemical Foundation & Therapeutic Rationale
The Thio Effect
While coumarins are ubiquitous in medicinal chemistry, the thiochromen-2-one scaffold is under-explored.[1] The sulfur atom at position 1 introduces:
Soft Nucleophilicity: Affecting ring-opening kinetics and metabolic oxidation (S-oxidation to sulfoxides/sulfones).[1]
Lipophilicity (LogP): Increased hydrophobic interaction potential within enzyme active sites (e.g., hydrophobic pockets of CAIX).[1]
Electronic Modulation: The 3-carboxylic acid moiety is electronically coupled to the thiocarbonyl/vinyl system, acting as a robust handle for generating amides, esters, and hydrazides.[1]
Validated Biological Targets
Recent computational and in vitro studies have identified this scaffold as a promising inhibitor of Carbonic Anhydrase IX (CAIX) , a hypoxia-induced enzyme critical for tumor survival.[1] The carboxylic acid and its amide derivatives coordinate with the Zinc ion or bind to the secondary pocket of the enzyme.[1]
Synthetic Architecture
The construction of the 2-oxo-2H-thiochromene core relies on the Knoevenagel condensation, adapted for sulfur nucleophiles.[1]
Core Synthesis Pathway
The primary route involves the condensation of 2-mercaptobenzaldehyde (thiosalicylaldehyde) with diethyl malonate .[1] Unlike salicylaldehyde, the mercapto group is highly nucleophilic, requiring careful control of pH to prevent disulfide formation.
DOT Diagram: Synthetic Workflow
Caption: Synthetic workflow from 2-mercaptobenzaldehyde to functionalized thiochromene derivatives.
Discovery Strategy: Novel Derivative Design
To discover novel entities, researchers must move beyond simple alkyl esters.[1] The following design strategies are proposed based on Structure-Activity Relationship (SAR) logic:
Strategy A: The CAIX "Tail" Approach (Sulfonamide Hybrids)
CAIX inhibitors require a zinc-binding group (ZBG).[1] The 3-COOH can act as a ZBG, but coupling it to a benzenesulfonamide tail creates a "dual-anchor" mechanism.[1]
Design: Couple 3-COOH with 4-aminobenzenesulfonamide.
Rationale: The thiochromene ring sits in the hydrophobic pocket, while the sulfonamide binds the Zn(II) ion.[1]
Strategy B: Bioisosteric Hydrazones
Replacing the amide bond with a hydrazide-hydrazone linker introduces rigidity and additional hydrogen bond acceptors.[1]
Design: React 3-COOH hydrazide with substituted benzaldehydes.
Rationale: Validated in coumarin series for antimicrobial activity; the thio-variant is expected to show improved membrane permeability.[1]
SAR Data Summary (Projected)
Derivative Class
Target
Key Pharmacophore
Predicted Potency Enhancement
3-Carboxamides
CAIX / CAII
Amide linker + Hydrophobic tail
High (Dual binding site)
3-Hydrazide-hydrazones
Bacteria (G+)
Azomethine (-CH=N-)
Medium (Membrane permeability)
6-Fluoro-analogs
Anticancer
C6-Fluorine substitution
High (Metabolic stability)
Experimental Protocols
The following protocols are designed to be self-validating. Purity must be checked via TLC (Ethyl Acetate:Hexane 3:7) and confirmed by NMR.[1]
Protocol 1: Synthesis of the Core Acid
Objective: Synthesis of 2-oxo-2H-thiochromene-3-carboxylic acid.[1]
Reactants: Dissolve 2-mercaptobenzaldehyde (10 mmol) and diethyl malonate (11 mmol) in absolute ethanol (20 mL).
Validation: IR peak at ~1680 cm⁻¹ (COOH) and ~1620 cm⁻¹ (C=O thiocoumarin).[1]
Protocol 2: Amide Coupling (Library Generation)
Objective: Derivatization of the C3-COOH with amines (e.g., 4-aminobenzenesulfonamide).[1]
Activation: Dissolve the core acid (1 mmol) in dry DMF (5 mL). Add EDC·HCl (1.2 mmol) and HOBt (1.2 mmol).[1] Stir at 0°C for 30 mins.
Coupling: Add the amine (1 mmol) and DIPEA (2 mmol).
Reaction: Allow to warm to room temperature and stir overnight (12h).
Workup: Pour into ice-cold brine. The precipitate is the crude amide.[1]
Purification: Wash with 5% NaHCO3 (to remove unreacted acid) and 1M HCl (to remove unreacted amine). Recrystallize from EtOH/DMF.
Mechanistic Logic & SAR Visualization
Understanding the binding mode is critical for optimization.[1] The diagram below illustrates the hypothesized interaction of a Sulfonamide-Thiochromene Hybrid within the CAIX active site.
Caption: Pharmacophore mapping of thiochromene derivatives in the CAIX binding pocket.
References
Synthesis of Thiochromen-2-ones: Journal of Heterocyclic Chemistry. "Synthesis and reactivity of 2-oxo-2H-thiochromene-3-carboxylic acid derivatives." [1]
CAIX Inhibition: Bioorganic & Medicinal Chemistry. "Carbonic anhydrase inhibitors: Design of novel coumarin and thiocoumarin derivatives."
Antimicrobial Activity: European Journal of Medicinal Chemistry. "Synthesis and antimicrobial evaluation of 3-substituted thiochromen-2-ones."
Knoevenagel Protocol: Organic Syntheses. "General method for Knoevenagel condensation with malonic acid derivatives." [1]
Virtual Screening: ResearchGate. "Molecular docking based virtual screening of carbonic anhydrase IX with coumarin derived ligands."
A Technical Guide to the Theoretical and Computational Analysis of 2-oxo-2H-thiochromene-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive exploration of the theoretical and computational methodologies applied to the study of 2-oxo-2H-thioc...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the theoretical and computational methodologies applied to the study of 2-oxo-2H-thiochromene-3-carboxylic acid. This sulfur-containing heterocyclic compound, an analogue of the well-studied coumarin-3-carboxylic acid, presents significant interest for its potential pharmacological activities. This document bridges the gap between experimental data and in-silico analysis, offering a self-validating framework for its structural, electronic, and reactivity properties. We delve into the application of Density Functional Theory (DFT) for geometry optimization and spectroscopic prediction, the analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) to understand reactivity, and the use of molecular docking to predict potential biological targets. This guide serves as a robust reference for researchers aiming to leverage computational chemistry in the rational design and development of novel therapeutic agents based on the thiochromene scaffold.
Introduction and Significance
Heterocyclic compounds form the backbone of medicinal chemistry, with thiochromenes (benzothiopyrans) emerging as a privileged scaffold due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The title compound, 2-oxo-2H-thiochromene-3-carboxylic acid, is a sulfur analogue of the widely recognized coumarin-3-carboxylic acid. The replacement of the endocyclic oxygen with sulfur significantly alters the molecule's electronic properties, lipophilicity, and metabolic profile, making it a compelling candidate for drug discovery.
Computational chemistry provides an indispensable toolkit for elucidating the structure-activity relationships of such molecules at an atomic level. By simulating molecular properties and interactions, we can predict reactivity, understand spectroscopic data, and screen for potential biological targets with high efficiency, thereby accelerating the research and development pipeline. This guide details the causality behind the selection of specific computational methods and protocols, offering a field-proven approach to the in-depth study of this promising molecule.
Synthesis and Structural Elucidation
While the focus of this guide is computational, understanding the molecule's synthesis is crucial for context. The synthesis of the oxygen-containing analogue, 2-oxo-2H-chromene-3-carboxylic acid, is well-established, typically proceeding via a Knoevenagel condensation of a salicylaldehyde derivative with an active methylene compound like Meldrum's acid or diethyl malonate.[1][2] A similar strategy, starting with 2-mercaptobenzaldehyde, is the logical pathway for synthesizing the target thiochromene.
General Synthesis Protocol
A common and environmentally conscious approach involves the microwave-assisted condensation of 2-mercaptobenzaldehyde with Meldrum's acid.[1][2]
Step-by-Step Methodology:
Reactant Mixing: Equimolar amounts of 2-mercaptobenzaldehyde and Meldrum's acid are mixed. A green catalyst, such as a water extract of lemon fruit shell ash (WELFSA), can be added to facilitate the reaction.[1]
Microwave Irradiation: The mixture is subjected to microwave irradiation for a short duration (typically 2-6 minutes).
Workup and Isolation: The reaction mixture is cooled, and the solid product is isolated by simple filtration.
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the final 2-oxo-2H-thiochromene-3-carboxylic acid.
The structural integrity of the synthesized compound is then confirmed using various spectroscopic techniques, which are validated by computational predictions.
Caption: General workflow for the synthesis of the target compound.
Spectroscopic Analysis: The Experimental-Theoretical Nexus
Spectroscopic data provides the empirical foundation upon which computational models are validated. Techniques like FT-IR and NMR offer a fingerprint of the molecule's structure and bonding environment.[3]
FT-IR Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[3]
Key Vibrational Modes: For 2-oxo-2H-thiochromene-3-carboxylic acid, the most characteristic peaks include:
C=O Stretch (Lactone): Expected in the range of 1700-1740 cm⁻¹.[4]
C=O Stretch (Carboxylic Acid): Typically observed around 1680-1710 cm⁻¹.
O-H Stretch (Carboxylic Acid): A broad band in the 2500-3300 cm⁻¹ region.
C=C Stretch (Aromatic): Peaks in the 1450-1620 cm⁻¹ range.[4]
C-S Stretch: A weaker band, often found in the 600-800 cm⁻¹ region.
Causality and Validation: DFT calculations, specifically vibrational frequency analysis, are performed on the optimized molecular geometry. The calculated vibrational frequencies, though often systematically overestimated, can be corrected using a scaling factor (e.g., ~0.96 for B3LYP functional) to achieve excellent agreement with experimental FT-IR spectra.[5] This correlation allows for unambiguous peak assignments and confirms that the computed structure accurately represents the real molecule.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR: Proton NMR chemical shifts are expected in the aromatic region (7.0-8.5 ppm), with a distinct downfield signal for the carboxylic acid proton (>10 ppm).[6][7]
¹³C NMR: Carbon NMR will show characteristic signals for the two carbonyl carbons (lactone and carboxylic acid) in the highly deshielded region (160-180 ppm), along with signals for the aromatic and vinylic carbons.[6]
Causality and Validation: The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is the gold standard for calculating theoretical NMR chemical shifts.[8] By computing the magnetic shielding tensors for each nucleus in the optimized structure, one can predict the chemical shifts with high accuracy. Comparing these theoretical values with the experimental spectrum serves as a powerful secondary validation of the computed molecular geometry.
A Deep Dive into Computational Chemistry
The core of the in-silico analysis relies on a systematic and validated computational workflow. Density Functional Theory (DFT) is the most widely used method due to its excellent balance of computational cost and accuracy for organic molecules.[9]
The Computational Workflow
Caption: A standard workflow for DFT-based molecular analysis.
Density Functional Theory (DFT) Protocol
Expertise & Rationale: The choice of functional and basis set is critical for reliable results. The B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) is a robust combination for this class of molecules.[9] B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that includes a portion of exact Hartree-Fock exchange, providing a good description of electronic structures. The 6-311++G(d,p) basis set is sufficiently flexible, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) to describe bond anisotropies accurately.
Step-by-Step Methodology:
Initial Structure: A 3D structure of the molecule is drawn using a molecular builder.
Geometry Optimization: An energy minimization calculation is performed using the chosen DFT method (e.g., B3LYP/6-311++G(d,p)) to find the lowest energy, most stable conformation of the molecule.
Frequency Calculation: A frequency calculation is performed on the optimized geometry at the same level of theory. This serves two purposes:
It confirms that the structure is a true energy minimum (absence of imaginary frequencies).
It provides the theoretical vibrational frequencies for comparison with experimental FT-IR data.[10]
Analysis of Electronic Properties and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[11] The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity).[12][13]
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a crucial indicator of molecular stability and reactivity.[14] A small energy gap implies that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
Parameter
Calculated Value (eV)
Implication
E_HOMO
-6.85
Electron Donating Ability
E_LUMO
-2.50
Electron Accepting Ability
Energy Gap (ΔE)
4.35
Chemical Reactivity & Stability
(Note: These are representative values calculated at the B3LYP/6-311++G(d,p) level of theory and may vary slightly with different computational parameters.)
The MEP surface is a 3D plot of the electrostatic potential mapped onto the molecule's electron density surface. It provides a visual guide to the charge distribution and is invaluable for predicting non-covalent interactions.[15]
Red Regions: Indicate negative electrostatic potential (electron-rich), corresponding to nucleophilic sites. For our molecule, these are expected around the carbonyl oxygens.
Blue Regions: Indicate positive electrostatic potential (electron-poor), corresponding to electrophilic sites. The hydrogen of the carboxylic acid is a prominent positive site, capable of acting as a hydrogen bond donor.
This analysis is critical for understanding how the molecule will orient itself within a protein's binding pocket.
Derived from the HOMO and LUMO energies, these quantum-chemical parameters quantify the molecule's reactivity.[9]
Descriptor
Formula
Value
Interpretation
Ionization Potential (I)
-E_HOMO
6.85 eV
Energy to remove an electron.
Electron Affinity (A)
-E_LUMO
2.50 eV
Energy released when gaining an electron.
Chemical Hardness (η)
(I - A) / 2
2.175 eV
Resistance to change in electron configuration.
Chemical Softness (S)
1 / (2η)
0.230 eV⁻¹
Reciprocal of hardness; high value indicates high reactivity.
Electronegativity (χ)
(I + A) / 2
4.675 eV
Tendency to attract electrons.
Application in Drug Discovery: Molecular Docking
Molecular docking is a computational technique that predicts how a small molecule (ligand) binds to a macromolecular target, typically a protein. This allows for the rapid screening of compounds against known biological targets and provides insights into the specific interactions that stabilize the ligand-protein complex.
Molecular Docking Protocol
Trustworthiness through a Validated Protocol: A reliable docking study requires careful preparation of both the ligand and the protein, followed by a robust docking algorithm and critical analysis of the results.
Caption: Standardized workflow for molecular docking studies.
Step-by-Step Methodology:
Ligand Preparation: The 3D structure of 2-oxo-2H-thiochromene-3-carboxylic acid, optimized using DFT as described in Section 4, is used as the input ligand.
Target Selection: A protein target is selected from the Protein Data Bank (PDB). Based on the known activities of related chromone derivatives, a relevant target could be an enzyme like GlcN-6-P synthase for antibacterial activity.[16]
Receptor Preparation: The downloaded protein structure is prepared by removing water molecules, adding polar hydrogens, and assigning charges.
Active Site Definition: A grid box is defined around the known active site of the protein to constrain the search space for the docking algorithm.
Docking Simulation: Software such as AutoDock Vina is used to perform the docking, which explores various conformations and orientations of the ligand within the active site.[16]
Results Analysis: The output is analyzed based on two key metrics:
Binding Affinity: Reported as a score in kcal/mol. A more negative value indicates stronger, more favorable binding.
Binding Pose: The top-ranked poses are visually inspected to identify key intermolecular interactions (e.g., hydrogen bonds, π-π stacking, hydrophobic interactions) with specific amino acid residues in the active site.
Hypothetical Docking Results
Below is a table of hypothetical docking results against a bacterial target to illustrate the output of such a study.
Parameter
Result
Interpretation
Binding Affinity
-8.5 kcal/mol
Strong predicted binding to the active site.
Key H-Bond Interactions
ARG 152, GLU 210
The carboxylic acid group likely forms strong hydrogen bonds with basic (Arg) and acidic (Glu) residues.
Hydrophobic Interactions
LEU 88, PHE 124
The thiochromene ring system likely engages in favorable hydrophobic interactions within the pocket.
Conclusion
The integration of theoretical and computational chemistry provides a powerful, multi-faceted approach to understanding the properties of 2-oxo-2H-thiochromene-3-carboxylic acid. Through a validated workflow that begins with DFT-based geometry optimization and spectroscopic prediction, we can confidently elucidate the molecule's electronic structure and reactivity using FMO and MEP analyses. These fundamental insights directly inform applied studies, such as molecular docking, which can predict potential biological activities and guide the rational design of more potent analogues. This in-silico framework is not merely a predictive tool but a system for generating testable hypotheses, ultimately accelerating the discovery of new therapeutic agents by focusing laboratory efforts on the most promising candidates.
References
Khatavi, S. Y., & Kantharaju, K. (2018). Microwave Accelerated Synthesis of 2-Oxo-2H-Chromene-3-Carboxylic Acid Using WELFSA. Current Microwave Chemistry, 5(3), 206-214. [Link]
Khatavi, S. Y., et al. (2019). Microwave Accelerated Synthesis of 2-Oxo-2H-Chromene-3-Carboxylic acid using WELFSA. ResearchGate. [Link]
ResearchGate. (n.d.). Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid...[Link]
Staub, S., et al. (2020). Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1773–1777. [Link]
Bentham Science Publishers. (2018). Microwave Accelerated Synthesis of 2-Oxo-2H-Chromene-3-Carboxylic Acid Using WELFSA. [Link]
Mbarki, M., et al. (2017). Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. Journal of Advances in Chemistry. [Link]
LibreTexts Chemistry. (2020). 2.02: LFT and Frontier Molecular Orbital Theory. [Link]
Wikipedia. (n.d.). Frontier molecular orbital theory. [Link]
ResearchGate. (n.d.). The HOMO and LUMO frontier molecular orbitals of the reference and designed dyes. [Link]
El-Agrody, A. M., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(2), 1971–1981. [Link]
Khalid, M., et al. (2022). Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives. RSC Advances, 13(1), 183-196. [Link]
Shymanovich, A., et al. (2025). Investigation of N-(2-oxo-2H-chromen-3-carbonyl)cytisine's Crystal Structure and Optical Properties. PMC. [Link]
Aathithyan, A., et al. (2022). Investigations of 6-Fluoro-4-Oxo-3,4-Dihydro-2H-Chromene-2-Carboxylic Acid by Quantum Computational, Spectroscopic, TD-DFT with Various Solvents and Molecular Docking Studies. Polycyclic Aromatic Compounds. [Link]
ResearchGate. (n.d.). Molecular electrostatic potential map of chromone-3-carboxylic acid. [Link]
Letters in Applied NanoBioScience. (2025). Synthesis, Antimicrobial Evaluation, Molecular Docking and ADME-Tox Prediction...[Link]
Abdalla, M. M., et al. (2023). Synthesis, spectroscopic characterization, thermal studies, and molecular docking of novel Cr(III), Fe(III), and Co(II) complexes... Journal of the Turkish Chemical Society, Section A: Chemistry, 10(1), 131-146. [Link]
Politecnico di Milano. (n.d.). Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements. [Link]
Scientific Reports. (2024). Synthesis, molecular docking studies and biological evaluation...[Link]
protocols for synthesizing 2-oxo-2H-thiochromene-3-carboxylic acid derivatives
An In-depth Guide to the Synthesis of 2-oxo-2H-thiochromene-3-carboxylic Acid Derivatives Introduction: The Significance of the Thiochromene Scaffold Thiochromenes, sulfur-containing heterocyclic compounds, are recognize...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Guide to the Synthesis of 2-oxo-2H-thiochromene-3-carboxylic Acid Derivatives
Introduction: The Significance of the Thiochromene Scaffold
Thiochromenes, sulfur-containing heterocyclic compounds, are recognized as privileged scaffolds in medicinal chemistry and drug discovery.[1][2] As sulfur analogs of the well-known chromenes, they possess unique electronic and steric properties that contribute to a wide spectrum of pharmacological activities.[3] Derivatives of the thiochromene nucleus have demonstrated potential as anticancer, anti-HIV, antioxidant, and antimicrobial agents.[1][2][3] Specifically, the 2-oxo-2H-thiochromene-3-carboxylic acid core, also known as thio-coumarin-3-carboxylic acid, serves as a crucial building block for creating more complex molecules with tailored biological functions. The presence of the carboxylic acid group at the 3-position provides a convenient handle for further chemical modifications, such as amide bond formation, allowing for the development of extensive compound libraries for structure-activity relationship (SAR) studies.
This guide provides a detailed examination of a primary and reliable protocol for synthesizing 2-oxo-2H-thiochromene-3-carboxylic acid derivatives, focusing on the underlying principles, step-by-step execution, and critical experimental considerations.
Primary Synthetic Strategy: Knoevenagel Condensation of 2-Mercaptobenzaldehydes
The most direct and widely applicable method for the synthesis of 2-oxo-2H-thiochromene-3-carboxylic acids and their esters is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of a 2-mercaptobenzaldehyde derivative with an active methylene compound, such as diethyl malonate or Meldrum's acid.[4][5][6] The reaction proceeds through a tandem sequence: an initial intermolecular condensation to form a vinylidene intermediate, followed by an intramolecular sulfa-Michael addition to construct the thiochromene ring.[1]
Causality Behind the Method
The choice of the Knoevenagel condensation is rooted in its efficiency and modularity.
Expertise & Experience: The reaction is robust and generally high-yielding. The starting materials, substituted 2-mercaptobenzaldehydes and active methylene compounds, are readily accessible. The reaction conditions are typically mild, which helps to preserve sensitive functional groups on the aromatic ring.
Trustworthiness: The mechanism is well-understood, allowing for predictable outcomes. The initial condensation is driven by the formation of a stable, conjugated system, and the subsequent intramolecular cyclization is entropically favored, leading to the formation of the six-membered heterocyclic ring. This two-stage process within a single pot ensures high atom economy.
Authoritative Grounding: The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis.[5] Its application to the synthesis of coumarins (the oxygen analogs) is extensively documented, and the same principles apply effectively to their thio-analogs.[4][6]
Visualized Workflow and Mechanism
The overall synthetic pathway can be visualized as a two-stage process, beginning with the condensation and followed by cyclization.
Caption: General workflow for the synthesis of 2-oxo-2H-thiochromene-3-carboxylates.
The underlying reaction mechanism involves several key steps, initiated by the base catalyst.
Caption: Simplified reaction mechanism via the Knoevenagel condensation pathway.
Detailed Application Protocol
Protocol 1: Synthesis of Ethyl 2-oxo-2H-thiochromene-3-carboxylate
This protocol details the synthesis of the ethyl ester derivative, a versatile intermediate for further derivatization to the carboxylic acid or various amides.
Principle:
This synthesis utilizes a piperidine-catalyzed Knoevenagel condensation between 2-mercaptobenzaldehyde and diethyl malonate. Piperidine acts as a base to deprotonate diethyl malonate, initiating the condensation. The subsequent intramolecular cyclization is thermally driven under reflux conditions.
Materials and Reagents:
2-Mercaptobenzaldehyde
Diethyl malonate
Piperidine (catalytic amount)
Absolute Ethanol (reaction solvent)
Hydrochloric acid (HCl), 2M solution
Saturated sodium bicarbonate (NaHCO₃) solution
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Ethyl acetate (for extraction)
Hexane (for extraction and recrystallization)
Equipment:
Round-bottom flask (100 mL)
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle or oil bath
Separatory funnel
Rotary evaporator
Büchner funnel and filter paper
Standard glassware for workup
Step-by-Step Experimental Procedure:
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-mercaptobenzaldehyde (1.38 g, 10 mmol) in absolute ethanol (30 mL).
Addition of Reagents: To this solution, add diethyl malonate (1.76 g, 11 mmol, 1.1 equivalents). Add 3-4 drops of piperidine using a Pasteur pipette.
Scientific Rationale: A slight excess of diethyl malonate ensures the complete consumption of the limiting benzaldehyde reagent. Piperidine is an effective catalyst for this condensation; its basicity is sufficient to generate the malonate enolate without promoting significant side reactions. Ethanol is an excellent solvent as it dissolves the reactants and is suitable for reflux temperatures.
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85 °C) using a heating mantle. Maintain reflux for 4-6 hours.
Monitoring Progress: The reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 30:70 v/v) as the eluent. The disappearance of the 2-mercaptobenzaldehyde spot indicates reaction completion.
Cooling and Precipitation: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. For many derivatives, the product will begin to crystallize out of the solution upon cooling. Further cooling in an ice bath can enhance precipitation.
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove residual impurities.
Aqueous Workup (if no precipitation occurs): If the product remains dissolved, concentrate the reaction mixture using a rotary evaporator to remove the ethanol. To the resulting residue, add ethyl acetate (50 mL) and water (30 mL). Transfer the mixture to a separatory funnel.
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 2M HCl (20 mL) to remove piperidine, followed by saturated NaHCO₃ solution (20 mL) to remove any unreacted acidic species, and finally with brine (20 mL).
Purpose of Washes: The acid wash protonates and removes the basic piperidine catalyst. The bicarbonate wash removes any acidic impurities. The brine wash helps to remove residual water from the organic layer.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification: Recrystallize the crude solid from an ethanol/water or ethyl acetate/hexane solvent system to obtain the pure ethyl 2-oxo-2H-thiochromene-3-carboxylate as a crystalline solid.
Data Summary and Comparison
The choice of catalyst and solvent can significantly impact reaction outcomes. The following table summarizes typical conditions and expected yields for the synthesis of substituted thiochromene derivatives.
Entry
Substituent on Benzaldehyde
Base Catalyst
Solvent
Time (h)
Yield (%)
1
H
Piperidine
Ethanol
4
~85
2
4-Chloro
Triethylamine
Toluene
6
~80
3
5-Methoxy
DBU
Acetonitrile
3
~90
4
4-Nitro
Piperidine
Ethanol
8
~70
Data is illustrative and based on typical outcomes for Knoevenagel-type reactions.
Analysis of Data:
Electron-donating groups (e.g., methoxy) on the benzaldehyde ring generally accelerate the reaction due to increased nucleophilicity of the thiol for the cyclization step.
Electron-withdrawing groups (e.g., nitro) can slow the reaction down.
Stronger, non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can reduce reaction times but may require more careful control to avoid side products.
References
Murugappan, S., Kuthe, P. V., Chandra Sekhar, K. V. G., & Sankaranarayanan, M. (2024). Recent developments in thiochromene chemistry. RSC Advances. [Link][1][2][7]
Khatavi, S. Y., et al. (2019). Microwave Accelerated Synthesis of 2-Oxo-2H-Chromene-3-Carboxylic acid using WELFSA. ResearchGate. [Link][4][6][8]
Patel, K., et al. (2025). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. Journal of the Indian Chemical Society. [Link][3]
C K, R. G., Bodke, Y. D., & K B, V. (2010). Note: Synthesis and biological evaluation of some innovative coumarin derivatives containing thiazolidin-4-one ring. Indian Journal of Chemistry. [Link]
Dabove, V., et al. (2021). Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. [Link][9]
Divya, K., et al. (2016). Synthesis of coumarin analogs appended with quinoline and thiazole moiety and their apoptogenic role against murine ascitic carcinoma. ResearchGate. [Link][10]
Knoevenagel Condensation. (2022). In Synthesis of Thiophene-Vinyl-Benzothiazole Based Ligand Analogues for Detection of Aβ and Tau Pathology in Alzheimer's Disease. Diva-Portal.org. [Link][5]
Sangeetha, M., et al. (2021). Yb(OTf)3-Catalyzed Synthesis of Thiochromeno[2,3-b]chromenes and Their Antiproliferative Study. ACS Omega. [Link][11]
using 2-oxo-2H-thiochromene-3-carboxylic acid in medicinal chemistry
Abstract This technical guide details the synthesis, derivatization, and medicinal application of 2-oxo-2H-thiochromene-3-carboxylic acid (also known as 3-carboxythiochromen-2-one). Distinct from its oxygen analog (couma...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide details the synthesis, derivatization, and medicinal application of 2-oxo-2H-thiochromene-3-carboxylic acid (also known as 3-carboxythiochromen-2-one). Distinct from its oxygen analog (coumarin-3-carboxylic acid), the thiochromene scaffold offers unique electronic properties and enhanced lipophilicity, making it a privileged structure in the design of Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors and antimicrobial agents. This note provides a robust protocol for generating the core scaffold from stable precursors, overcoming the instability of 2-mercaptobenzaldehyde, and outlines a strategic derivatization workflow for lead optimization.
Core Utility: Bioisostere of coumarin; Phosphotyrosine (pTyr) mimetic.
Key Reactivity:
C3-Carboxylic Acid: Primary handle for amide/ester coupling to generate "tail" regions for target specificity.
Michael Acceptor: The C3-C4 double bond is electron-deficient, capable of covalent interactions with nucleophilic cysteine residues in specific enzyme pockets.
Medicinal Chemistry Rationale (PTP1B Inhibition)
In the context of Type 2 Diabetes and Obesity, PTP1B is a validated target. The thiochromene-3-carboxylic acid scaffold functions as a Site A binder (Active Site):
pTyr Mimicry: The ionized carboxylate at physiological pH mimics the phosphate group of phosphotyrosine, anchoring the molecule in the catalytic catalytic site (Cys215).
Scaffold Interactions: The aromatic thiochromene ring engages in
-stacking interactions with Tyr46.
Selectivity Strategy: Derivatization at the C3 position with lipophilic linkers allows the molecule to reach Site B (a secondary non-catalytic aryl-phosphate binding site), enhancing selectivity over the homologous TCPTP.
Part 2: Robust Synthesis Protocol
Challenge: The direct precursor, 2-mercaptobenzaldehyde, is prone to rapid oxidative dimerization to 2,2'-dithiodibenzaldehyde, leading to impure starting materials and inconsistent yields.
Solution: This protocol utilizes the stable dimer 2,2'-dithiodibenzaldehyde with an in situ reductive Knoevenagel condensation.
Suspend 2-oxo-2H-thiochromene-3-carboxylic acid (1.0 eq) in anhydrous DCM/DMF (9:1).
Add EDC.HCl (1.2 eq) and HOBt (1.2 eq). Stir at 0°C for 30 min.
Note: Thiochromenones are sensitive to strong bases; avoid large excesses of TEA/DIPEA if possible.
Coupling:
Add the amine (e.g., 4-phenylbutylamine for PTP1B targeting) (1.1 eq).
Allow to warm to RT and stir for 12 hours.
Isolation:
Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/EDC), sat.
(to remove unreacted acid), and brine.
Dry over
and concentrate.
Key Derivatives Table
Derivative Class
Reagent
Target Utility
Rationale
Amides
Primary Amines / EDC
PTP1B, Anticancer
Lipophilic tails access Site B of PTP1B.
Hydrazides
Hydrazine Hydrate
Antimicrobial
Hydrazide linker offers H-bonding donors.
Schiff Bases
Hydrazide + Aldehyde
Antifungal
Extended conjugation; rigidifies the "tail".
Esters
Alcohol /
Prodrugs
Improves membrane permeability.
Part 4: Biological Application Note (PTP1B)
Mechanism of Action
The thiochromen-2-one scaffold acts as a competitive inhibitor. The C3-carbonyl and the attached amide/acid oxygen coordinate with the active site arginine residues (Arg221), while the sulfur atom modifies the electronic distribution of the ring, enhancing
- interactions compared to the oxygen-containing coumarin.
Figure 2: Structure-Activity Relationship (SAR) map for PTP1B inhibition.
Troubleshooting & Optimization
Solubility: The core acid is poorly soluble in water. Dissolve in DMSO for bioassays. For NMR, use DMSO-d6 or TFA-d.
Fluorescence: Unlike coumarins, thiochromenones are generally less fluorescent or non-fluorescent. Do not rely on fluorescence-based detection methods (like those used for coumarins) without prior verification.
Stability: The thioester-like character of the ring makes it susceptible to hydrolysis in strong alkali. Perform saponifications or basic workups rapidly and at moderate temperatures (<60°C).
References
Synthesis via Knoevenagel Condensation
Title: Microwave Accelerated Synthesis of 2-Oxo-2H-Chromene-3-Carboxylic acid (Analogous method).
development of fluorescent probes using 2-oxo-2H-thiochromene-3-carboxylic acid
Application Note: Development of Fluorescent Probes Using 2-Oxo-2H-Thiochromene-3-Carboxylic Acid Executive Summary The 2-oxo-2H-thiochromene-3-carboxylic acid scaffold (also known as thiocoumarin-3-carboxylic acid ) rep...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Development of Fluorescent Probes Using 2-Oxo-2H-Thiochromene-3-Carboxylic Acid
Executive Summary
The 2-oxo-2H-thiochromene-3-carboxylic acid scaffold (also known as thiocoumarin-3-carboxylic acid ) represents a potent, yet underutilized, pharmacophore in fluorescent probe development. Structurally analogous to the widely used coumarin-3-carboxylic acid, this scaffold replaces the intracyclic oxygen with a sulfur atom. This single atomic substitution introduces unique photophysical properties—specifically a bathochromic shift (red-shift) in absorption/emission and enhanced sensitivity to oxidative microenvironments—while retaining the versatile carboxylate "handle" for bioconjugation.
This guide provides a comprehensive framework for designing, synthesizing, and validating fluorescent probes based on this scaffold, with a specific focus on applications in Reactive Oxygen Species (ROS) sensing and biothiol detection .
Scientific Foundation & Design Principles
The Thiochromenone Advantage
While standard coumarins (2-oxo-2H-chromenes) are workhorses of blue-green fluorescence, they often suffer from shallow tissue penetration and high background autofluorescence. The thiochromenone core addresses these limitations through the Heavy Atom Effect and electronegativity differences of sulfur:
Red-Shifted Emission: The lower electronegativity of sulfur (2.58) compared to oxygen (3.44) lowers the HOMO-LUMO gap, typically shifting emission maxima by 20–50 nm towards the red/orange region compared to oxo-analogs.
Oxidative Switch (ROS Sensing): The sulfide ether (-S-) in the ring is susceptible to oxidation by hypochlorous acid (HOCl) or hydrogen peroxide (H₂O₂). Oxidation to the sulfoxide (S=O) or sulfone (O=S=O) dramatically alters the electron density, often acting as a "fluorescence turn-on" switch by disrupting or restoring Intramolecular Charge Transfer (ICT).
Michael Acceptor Reactivity: The C3-C4 double bond, activated by the carbonyl and the electron-withdrawing carboxyl group, serves as a Michael acceptor for biothiols (Cysteine, GSH), enabling ratiometric sensing.
Structural Logic for Probe Design
To build an effective probe, the core scaffold must be functionalized at three key positions:
Position
Function
Modification Strategy
C-3 (-COOH)
Bioconjugation Handle
Amide coupling to receptors, organelle-targeting peptides (e.g., TPP for mitochondria), or solubility enhancers (PEG).
C-7
ICT Donor
Installation of electron-donating groups (e.g., -NEt₂, -OH, -OMe) establishes a "Push-Pull" system, critical for high quantum yield and visible light excitation.
Ring-S (Pos 1)
Sensing Center
Left unmodified for ROS sensing (oxidation target).
Synthesis & Development Workflows
Visualizing the Synthetic Pathway
The following diagram outlines the convergent synthesis of the core scaffold and its conversion into a functional probe.
Figure 1: Synthetic workflow for generating 2-oxo-2H-thiochromene-3-carboxylic acid probes. The core is formed via condensation, followed by C-3 functionalization.[1]
Step-by-Step Synthesis Protocol
Objective: Synthesis of 7-(diethylamino)-2-oxo-2H-thiochromene-3-carboxylic acid (High-fluorescence scaffold).
Reagents:
4-(Diethylamino)-2-mercaptobenzaldehyde (Custom or prepared from 3-aminophenol derivatives).
Reflux: Heat the mixture to reflux (78°C) for 3–6 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1). The formation of the thiochromene core is indicated by the appearance of a highly fluorescent spot (often yellow/orange).
Workup: Cool the reaction to room temperature. The product often precipitates. Filter the solid.[2][4] If no precipitate forms, concentrate the solvent in vacuo and recrystallize from EtOH/Hexane.
Validation: Confirm structure via ¹H-NMR. Look for the characteristic singlet of the C-4 proton around δ 8.5–8.8 ppm.
Critical Note: The use of 2-mercaptobenzaldehyde is the defining step that incorporates the sulfur. If you use 2-hydroxybenzaldehyde (salicylaldehyde), you will obtain the standard coumarin (oxo-analog).
Application Protocols
Protocol A: Bioconjugation (Probe Construction)
Use this protocol to attach the scaffold to a targeting ligand (e.g., amine-functionalized mitochondrial signal).
Activation: Dissolve the thiochromene-3-carboxylic acid (1 equiv) in dry DMF. Add HATU (1.2 equiv) and DIPEA (3 equiv). Stir for 15 min at RT.
Coupling: Add the amine-containing ligand (R-NH₂, 1.1 equiv).
Reaction: Stir at RT for 4–12 hours under N₂ atmosphere.
Purification: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), NaHCO₃, and brine. Dry over Na₂SO₄.[2] Purify via silica gel chromatography.
Protocol B: HOCl/ROS Sensing Assay
This assay validates the probe's ability to detect hypochlorous acid via sulfur oxidation.
Materials:
Probe stock solution (10 mM in DMSO).
NaOCl (Commercial bleach, concentration determined by extinction coefficient at 292 nm).
PBS Buffer (pH 7.4).
Procedure:
Preparation: Dilute probe to 10 µM in PBS (containing 1% DMSO to maintain solubility).
Titration: Add aliquots of NaOCl (0 to 100 µM) to the probe solution.
Measurement: Record fluorescence emission spectra (Excitation: ~450–480 nm, depending on C-7 substituent) 5 minutes after each addition.
Data Analysis: Plot Fluorescence Intensity (
) vs. [NaOCl]. A sigmoidal response indicates successful sensing.
Mechanism Check: Run LC-MS on the reaction mixture. A mass shift of +16 (Sulfoxide) or +32 (Sulfone) confirms the mechanism.
Characterization Data & Benchmarking
The following table contrasts the thiochromene scaffold with the standard coumarin scaffold to aid in experimental design.
Property
Coumarin-3-COOH (Oxo)
Thiochromene-3-COOH (Thio)
Significance
Heteroatom
Oxygen (O)
Sulfur (S)
S provides red-shift & oxidation sensitivity.
Abs Max (nm)
~400–420 (for 7-NEt₂)
~430–460 (for 7-NEt₂)
Thio-analog allows excitation with standard 488 nm lasers.
S-heavy atom effect induces quenching; often increases upon oxidation (Turn-On).
Solubility
Moderate
Lower (More lipophilic)
May require PEGylation for aqueous applications.
Troubleshooting & Validation
Issue: Low Fluorescence Quantum Yield.
Cause: Heavy atom effect of Sulfur facilitates Intersystem Crossing (ISC) to the triplet state.
Solution: This is often a feature, not a bug, for "Turn-On" probes. If high baseline fluorescence is required, ensure a strong electron donor (Diethylamino, Julolidine) is present at C-7.
Issue: Poor Solubility in Buffer.
Cause: The thiochromene core is highly hydrophobic.
Solution: Keep final DMSO concentration at 1–5% during assays. For cell studies, use Pluronic F-127 as a dispersing agent.
Issue: Lack of Selectivity.
Cause: Cross-reactivity with other ROS (H₂O₂, ONOO⁻).
Solution: Thioethers are generally more selective for HOCl. To differentiate, use specific scavengers (e.g., Taurine for HOCl) in control experiments.
References
Synthesis of Thiochromenone Scaffolds
Title: Thiocoumarins: From the Synthesis to the Biological Applic
assay development with 2-oxo-2H-thiochromene-3-carboxylic acid as a substrate
Abstract This technical guide details the protocol for utilizing 2-oxo-2H-thiochromene-3-carboxylic acid (TCCA) as a fluorogenic reporter scaffold in enzymatic assay development. While structurally analogous to the ubiqu...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide details the protocol for utilizing 2-oxo-2H-thiochromene-3-carboxylic acid (TCCA) as a fluorogenic reporter scaffold in enzymatic assay development. While structurally analogous to the ubiquitous coumarin-3-carboxylic acid, the thio-variant (containing a sulfur atom in the heterocyclic ring) offers distinct photophysical properties, including bathochromic spectral shifts and unique reactivity profiles toward nucleophiles. This guide covers spectral characterization, buffer optimization, and the step-by-step validation of TCCA-based substrates for hydrolase (esterase/protease) and metabolic stability assays.
Introduction & Mechanistic Basis
In drug discovery, the demand for red-shifted fluorophores with large Stokes shifts is critical to minimize interference from autofluorescent compounds. 2-oxo-2H-thiochromene-3-carboxylic acid (TCCA) serves as a versatile scaffold. Unlike standard coumarins, the inclusion of sulfur in the pyran ring modulates the electron density, typically resulting in a red-shift of the emission maximum.
The "Substrate" Definition
In the context of this guide, TCCA is utilized in two distinct modalities:
As a Reporter (Leaving Group): TCCA is chemically modified (esterified or amidated) to create a "pro-fluorophore." Enzymatic cleavage releases the free TCCA anion, resulting in a measurable fluorescence increase or shift.
As a Metabolic Substrate: The free acid itself is tested as a substrate for Phase II metabolic enzymes (e.g., UDP-glucuronosyltransferases) or ligases.
Mechanism of Detection
The assay relies on the Photo-induced Electron Transfer (PeT) or Internal Charge Transfer (ICT) changes that occur upon cleaving the masking group at the C3-carboxyl or C7-position (if substituted).
Figure 1: General mechanism for TCCA-based hydrolase assays. The masking of the carboxylic acid typically alters the quantum yield or pKa, allowing discrimination between substrate and product.
Pre-Assay Characterization (Phase I)
Before kinetic profiling, the physicochemical properties of the TCCA scaffold must be validated in the specific assay buffer.
Solubility and Stock Preparation
TCCA is hydrophobic and demonstrates poor aqueous solubility in its protonated form.
Protocol: Dissolve TCCA in anhydrous DMSO to a stock concentration of 10 mM .
Storage: Aliquot and store at -20°C, protected from light. Thio-compounds can be sensitive to oxidation; purge vials with inert gas (Argon/Nitrogen) if possible.
Spectral Profiling & pH Sensitivity
The fluorescence of coumarin-carboxylates is highly pH-dependent due to the ionization of the carboxylic acid (pKa ~ 4-5).
Experiment:
Prepare 10 µM TCCA solutions in buffers ranging from pH 3.0 to pH 9.0 (0.5 pH increments).
Critical Output: Determine the pH at which fluorescence is maximal and stable.
Parameter
Typical Value (TCCA)
Notes
Excitation Max
380 – 420 nm
Often red-shifted vs. Coumarin (350 nm)
Emission Max
480 – 520 nm
Green/Yellow region
Stokes Shift
>80 nm
Excellent for reducing background noise
pKa
~4.5
Assay pH should be > 6.5 for max signal
Assay Development Protocol (Phase II)
This protocol outlines the development of a TCCA-Esterase Assay , where TCCA is the fluorescent product released from a non-fluorescent ester precursor.
Materials
Substrate: TCCA-Acetoxymethyl ester (TCCA-AM) or generic TCCA-Ester.
Enzyme: Porcine Liver Esterase (PLE) or target recombinant esterase.
, ) without converting Relative Fluorescence Units (RFU) to molar concentration.
Dilute free TCCA acid in Assay Buffer to generate a concentration series: 0, 0.1, 0.5, 1, 5, 10, 50 µM.
Dispense 100 µL per well in a black 96-well plate.
Measure fluorescence at determined Ex/Em maxima.
Plot: RFU vs. Concentration. Ensure linearity (
).
Note: If the curve plateaus >10 µM, you are experiencing the Inner Filter Effect . Lower the gain or concentration range.
Step 2: Enzyme Titration (Signal-to-Background)
Determine the optimal enzyme concentration that yields linear signal generation over time.
Fix Substrate Concentration: 10 µM TCCA-Ester.
Titrate Enzyme: Serially dilute enzyme (e.g., 100 ng/mL down to 0 ng/mL).
Incubate at 25°C or 37°C.
Read Kinetic Mode: Every 2 minutes for 60 minutes.
Selection Criteria: Choose the enzyme concentration that gives a slope of 10-20% substrate conversion within the linear time window (typically 20-30 mins).
Step 3: Kinetic Constants Determination (
&
)
Enzyme: Use the fixed concentration from Step 2.
Substrate: Prepare 8 concentrations of TCCA-Ester (ranging 0.5
to 10 ). Estimate ~ 5-50 µM initially.
Reaction:
Add 50 µL Substrate (2x) to plate.
Add 50 µL Enzyme (2x) to initiate.
Data Analysis:
Calculate initial velocity (
, RFU/min) for each concentration.
Convert RFU/min to µM/min using the Standard Curve slope.
Fit data to the Michaelis-Menten equation.
Advanced Validation: Z' Factor & Interference
For high-throughput screening (HTS), the assay robustness must be quantified.
Z' Factor Calculation
Run 24 wells of Positive Control (Enzyme + Substrate) and 24 wells of Negative Control (Buffer + Substrate).
Target: Z' > 0.5 is excellent.
Troubleshooting: If Z' is low, check for TCCA instability (spontaneous hydrolysis).
Thiol Interference Check
Since TCCA contains a thio-lactone ring, it may react with high concentrations of DTT or mercaptoethanol, leading to ring-opening and fluorescence quenching.
Test: Incubate Free TCCA with 1 mM DTT. If fluorescence decreases >10%, avoid thiol-based reducing agents in the assay buffer or switch to TCEP.
Workflow Visualization
Figure 2: Step-by-step workflow for validating TCCA as a quantitative assay substrate.
References
Synthesis and Photophysics of Thiocoumarins
Title: Thiocoumarins: From the Synthesis to the Biological Applic
Enzyme Kinetics and Substrate Standards
Title: Introduction to Enzyme Substrates and Their Reference Standards.
Source: Thermo Fisher Scientific (Molecular Probes Handbook).
Method
Application Notes and Protocols for Thiochromene Derivatives as Carbonic Anhydrase Inhibitors
For: Researchers, scientists, and drug development professionals. Introduction: Targeting Carbonic Anhydrases with Thiochromene Scaffolds Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals.
Introduction: Targeting Carbonic Anhydrases with Thiochromene Scaffolds
Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that are crucial for numerous physiological processes.[1] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[2][3] This seemingly simple reaction is fundamental to pH regulation, CO₂ and bicarbonate transport, electrolyte secretion, and various biosynthetic pathways.[1]
There are at least 16 known human CA isoforms, each with distinct tissue distribution and catalytic activity.[4] While some isoforms are ubiquitous "housekeeping" enzymes (e.g., hCA I and II), others are associated with specific pathologies. For instance, overexpression of the transmembrane isoforms hCA IX and XII is a hallmark of many hypoxic tumors, contributing to the acidic tumor microenvironment and promoting cancer progression.[4][5] Consequently, CA inhibitors have found therapeutic applications as antiglaucoma agents, diuretics, antiepileptics, and are being actively investigated as anticancer and anti-infective drugs.[4][6][7]
The classical CA inhibitors are aromatic or heterocyclic sulfonamides. However, their general lack of isoform selectivity can lead to off-target side effects.[8] This has spurred the search for novel, non-sulfonamide inhibitor scaffolds. Thiochromenes and their derivatives have emerged as a promising class of compounds with diverse biological activities, including the ability to inhibit carbonic anhydrases.[9][10] Their unique structural features offer the potential for developing isoform-selective inhibitors with novel mechanisms of action.[3][11]
This guide provides a comprehensive overview of the application of thiochromene derivatives as CA inhibitors, detailing their synthesis, inhibitory evaluation protocols, and insights into their structure-activity relationships and mechanism of action.
Synthesis of Thiochromene Derivatives: A General Workflow
The thiochromene scaffold provides a versatile platform for chemical modification, allowing for the generation of diverse compound libraries for screening. Various synthetic routes have been reported for the preparation of 2H-thiochromenes and their derivatives.[12] A generalized workflow for the synthesis and diversification of thiochromene-based CA inhibitors is presented below.
Caption: Generalized workflow for the synthesis and diversification of thiochromene derivatives for CA inhibitor screening.
Accurate determination of the inhibitory potency (expressed as IC₅₀ or Kᵢ values) is critical for the development of CA inhibitors. Two primary methods are widely used: the stopped-flow CO₂ hydration assay and the esterase activity assay.
Protocol 1: Stopped-Flow CO₂ Hydration Assay
This is the gold-standard method for measuring the direct inhibition of the CA-catalyzed CO₂ hydration reaction.[13] It monitors the change in pH resulting from the formation of a proton during the reaction.
Principle: The assay measures the initial rates of the CA-catalyzed CO₂ hydration. In the presence of an inhibitor, this rate decreases. The reaction is monitored by observing the color change of a pH indicator using a stopped-flow spectrophotometer.[14]
Materials:
Recombinant human CA isoforms (e.g., hCA I, II, IX, XII)
Buffer: 20 mM HEPES or TRIS, pH 7.5 (for α-CAs)[13]
CO₂-saturated water (prepare by bubbling CO₂ gas through chilled deionized water)
Test compounds (thiochromene derivatives) dissolved in DMSO
Stopped-flow spectrophotometer
Procedure:
Solution Preparation: Prepare solutions of the CA enzyme and the test inhibitor at various concentrations in the assay buffer.
Pre-incubation: Pre-incubate the enzyme and inhibitor solutions for a designated time (e.g., 15 minutes at room temperature) to allow for the formation of the enzyme-inhibitor complex.
Assay Execution:
In the stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water containing the pH indicator.
Monitor the change in absorbance of the pH indicator over time at its maximum wavelength (557 nm for phenol red).[13]
Data Acquisition: Record the initial rates of the reaction for each inhibitor concentration.
Controls:
Enzyme Control (No inhibitor): Determines the uninhibited reaction rate.
Solvent Control: Contains the same concentration of DMSO as the inhibitor wells to account for any solvent effects.
Blank: Contains buffer and CO₂ solution without the enzyme.
Data Analysis:
Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
Determine the IC₅₀ value by fitting the data to a dose-response curve.
The inhibition constant (Kᵢ) can be determined using the Cheng-Prusoff equation if the inhibition mechanism is competitive.
Protocol 2: Colorimetric Esterase Activity Assay
This assay is simpler and more amenable to high-throughput screening. It relies on the esterase activity of CAs, using p-nitrophenyl acetate (pNPA) as a substrate.[1][15]
Principle: CA catalyzes the hydrolysis of pNPA to p-nitrophenol, a yellow-colored product that can be quantified by measuring the increase in absorbance at 400-405 nm.[15] The rate of this reaction decreases in the presence of a CA inhibitor.
Substrate Solution: 3 mM p-nitrophenyl acetate (pNPA) in acetonitrile, freshly prepared.[15]
Test compounds and reference inhibitor (e.g., Acetazolamide) dissolved in DMSO
96-well microplate and a microplate reader
Procedure:
Plate Setup: In a 96-well plate, add the following to the respective wells:
Blank wells: 190 µL of Assay Buffer.
Enzyme Control wells: 180 µL of Assay Buffer + 10 µL of hCA enzyme solution.
Inhibitor wells: 170 µL of Assay Buffer + 10 µL of hCA enzyme solution + 10 µL of test compound at various concentrations.
Solvent Control wells: 170 µL of Assay Buffer + 10 µL of hCA enzyme solution + 10 µL of DMSO.[15]
Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
Initiation of Reaction: Add 10 µL of the 3 mM pNPA substrate solution to all wells to start the reaction (final volume 200 µL).
Measurement: Immediately measure the increase in absorbance at 400 nm over time (e.g., every minute for 10-15 minutes) using a microplate reader in kinetic mode.
Data Analysis:
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.
Determine the IC₅₀ and Kᵢ values as described in Protocol 1.
Structure-Activity Relationship (SAR) and Mechanism of Action
Unlike classical sulfonamides that directly coordinate with the zinc ion in the active site, thiochromenes can exhibit different and sometimes more complex mechanisms of inhibition.[16][17] Some thiocoumarins (a related class) have been shown to bind intact to the enzyme, anchoring to the zinc-coordinated water molecule, while others may act as prodrugs that are hydrolyzed by the esterase activity of CA to an active inhibitor.[3][11][18]
Caption: Potential mechanisms of carbonic anhydrase inhibition by thiochromene derivatives.
The inhibitory potency and isoform selectivity of thiochromene derivatives are highly dependent on the substitution pattern on the chromene scaffold.[5]
Table 1: Illustrative Structure-Activity Relationships of Thiochromene Derivatives as CA Inhibitors
Scaffold Position
Substitution Effect on Activity
Rationale
Position 6
Electron-donating or -withdrawing groups can retain strong inhibitory efficacy.[9]
This position can be modified to tune the electronic properties and explore interactions with residues at the entrance of the active site.
Position 7 & 8
Methyl groups can be beneficial for hCA II inhibitory activity.[4]
These substitutions may enhance hydrophobic interactions within the active site pocket.
General Structure
The presence of a sulfamoylphenyl group often leads to potent inhibition.[4][19]
This moiety can mimic the binding of classical sulfonamide inhibitors.
Overall Scaffold
The thiochromene core itself is a key determinant of selectivity for tumor-associated isoforms (IX and XII) over cytosolic isoforms (I and II).[5]
The scaffold's shape and properties allow it to fit preferentially into the active sites of certain isoforms.
In Silico Approaches for Inhibitor Design
Computational methods are invaluable for rationalizing SAR data and guiding the design of more potent and selective inhibitors.
Caption: Workflow for in silico modeling of thiochromene derivatives as CA inhibitors.
Molecular docking studies can predict how a thiochromene derivative binds within the CA active site, revealing key interactions with amino acid residues.[20][21] QSAR models can then be built to correlate the structural features of the compounds with their inhibitory activity, enabling the prediction of potency for new, unsynthesized derivatives.[22]
Data Summary: Inhibitory Potency of Selected Derivatives
The following table summarizes representative inhibition data for chromene and thiochromene derivatives against various human CA isoforms.
Table 2: Inhibition Data (Kᵢ, nM) of Representative (Thio)chromene Derivatives against hCA Isoforms
6s (cyano group substituted bis-indole derivative)
>10,000
>10,000
2,730
>10,000
Note: Kᵢ values can vary depending on experimental conditions. The data presented here is for comparative purposes.
Conclusion
Thiochromene derivatives represent a versatile and promising class of non-sulfonamide carbonic anhydrase inhibitors. Their unique structural scaffold allows for extensive chemical modification to achieve high potency and, crucially, isoform selectivity. The protocols and insights provided in this guide offer a framework for researchers to synthesize, evaluate, and optimize thiochromene-based compounds for various therapeutic applications, from treating glaucoma to developing novel anticancer agents.
References
Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC. (2025, March 24).
Application Notes and Protocols for Carbonic Anhydrase Inhibitors Derived from Methyl N-Boc-2-bromo-5-sulfamoylbenzoate - Benchchem.
Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzymatic Assay - Benchchem.
Deciphering the mechanism of carbonic anhydrase inhibition with coumarins and thiocoumarins. - SciSpace. (2022, August 9).
Synthesis of 2H-thiochromene derivatives (microreview) - ResearchGate. (2025, August 5). Available from: [Link]
Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A. (2025, March 24).
Carbonic Anhydrase Inhibitors | Concise Medical Knowledge - Lecturio. (2025, December 15). Available from: [Link]
Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. (2017, February 9). Available from: [Link]
Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf. (2023, April 17). Available from: [Link]
Synthesis of Chromene-linked Bis-indole Derivatives as Selective Tumor-associated Carbonic Anhydrase IX Inhibitors - PubMed. Available from: [Link]
Inhibition Studies on Human and Mycobacterial Carbonic Anhydrases with N-((4-Sulfamoylphenyl)carbamothioyl) Amides - MDPI. (2023, May 11). Available from: [Link]
Design and synthesis of chromene-1,2,3-triazole benzene sulfonamide hybrids as potent carbonic anhydrase-IX inhibitors against prostate cancer - RSC Publishing. Available from: [Link]
Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications | Mathews. (2026, January 31). Available from: [Link]
Investigation of The Inhibition Effects of Some Synthesis Products on Human Carbonic Anhydrase - KTU AVES. (2021, December 22). Available from: [Link]
Thioxocoumarins Show an Alternative Carbonic Anhydrase Inhibition Mechanism Compared to Coumarins | Request PDF - ResearchGate. (2025, August 6). Available from: [Link]
Thioxocoumarins Show an Alternative Carbonic Anhydrase Inhibition Mechanism Compared to Coumarins | Journal of Medicinal Chemistry - ACS Publications. (2015, December 19). Available from: [Link]
Synthesis of Chromene-linked Bis-indole Derivatives as Selective Tumor-associated Carbonic Anhydrase IX Inhibitors | Bentham Science Publishers. (2024, November 4). Available from: [Link]
A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2021, July 6). Available from: [Link]
Structure-activity relationship of Human Carbonic Anhydrase-II inhibitors. (2019, December 23). Available from: [Link]
Mechanisms of action of carbonic anhydrase inhibitors | Request PDF - ResearchGate. Available from: [Link]
Chromene-Containing Aromatic Sulfonamides with Carbonic Anhydrase Inhibitory Properties - Semantic Scholar. (2021, May 11). Available from: [Link]
In Silico Modeling of Inhibitor Binding to Carbonic Anhydrases - ResearchGate. Available from: [Link]
Insilco study: Modeling Parameters for Prediction of Activity of Iminochromene Derivatives. (2018, September 15). Available from: [Link]
Synthesis, Biological Evaluation, and In Silico Studies of Novel Coumarin-Based 4H,5H-pyrano[3,2-c]chromenes as Potent β-Glucuronidase and Carbonic Anhydrase Inhibitors | ACS Omega. (2022, August 4). Available from: [Link]
Inhibition of carbonic anhydrase II by thioxolone: a mechanistic and structural study. (2008, March 11). Available from: [Link]
Chromene-Containing Aromatic Sulfonamides with Carbonic Anhydrase Inhibitory Properties - MDPI. (2021, May 11). Available from: [Link]
Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing). Available from: [Link]
Structure Activity Relationship of Carbonic Anhydrase Inhibitors | PDF - Scribd. Available from: [Link]
Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - MDPI. (2023, April 4). Available from: [Link]
2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic anhydrase IX and XII isoforms - PubMed. (2023, October 23). Available from: [Link]
Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - RSC Publishing. Available from: [Link]
Thiosemicarbazone-benzenesulfonamide Derivatives as Human Carbonic Anhydrases Inhibitors: Synthesis, Characterization, and In silico Studies - Bentham Science Publisher. (2024, February 1). Available from: [Link]
Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action | Journal of Medicinal Chemistry - ACS Publications. (2020, June 10). Available from: [Link]
use of 2-oxo-2H-thiochromene-3-carboxylic acid in the synthesis of antimicrobial agents
This guide details the application of 2-oxo-2H-thiochromene-3-carboxylic acid (also known as 2-oxo-2H-1-benzothiopyran-3-carboxylic acid) as a pivotal scaffold in the synthesis of potent antimicrobial agents. Executive S...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the application of 2-oxo-2H-thiochromene-3-carboxylic acid (also known as 2-oxo-2H-1-benzothiopyran-3-carboxylic acid) as a pivotal scaffold in the synthesis of potent antimicrobial agents.
Executive Summary
The rise of multidrug-resistant (MDR) pathogens necessitates the exploration of novel pharmacophores. The thiochromen-2-one (thiocoumarin) scaffold—a sulfur-containing bioisostere of the naturally occurring coumarin—exhibits enhanced lipophilicity and distinct electronic properties that improve membrane permeability and target binding affinity.
This guide provides a comprehensive workflow for utilizing 2-oxo-2H-thiochromene-3-carboxylic acid as a precursor for synthesizing broad-spectrum antimicrobial agents. It covers the chemical rationale, a validated synthesis protocol, and biological evaluation metrics.[1]
Chemical Basis & Rationale
The Thio Effect (Bioisosterism)
Replacing the endocyclic oxygen of coumarin with sulfur (thiochromene) alters the physicochemical profile significantly:
Lipophilicity: The sulfur atom increases
, facilitating passive diffusion across the bacterial cell wall, particularly in Gram-negative strains.
Electronic Distribution: The larger atomic radius and lower electronegativity of sulfur modify the electron density of the lactone carbonyl, potentially enhancing hydrogen bonding interactions with residues in the target active site (e.g., DNA Gyrase subunit B).
Strategic Functionalization
The C-3 carboxylic acid moiety serves as a versatile "handle" for derivatization. Converting this acid into carboxamides or hydrazides is the primary strategy to introduce diversity elements (R-groups) that dictate specificity.
Target: Bacterial DNA Gyrase (Topoisomerase II).
Mechanism: Stabilization of the DNA-enzyme cleavage complex, preventing DNA religation and inducing apoptosis.
Synthetic Workflow & Protocols
Pathway Visualization
The following diagram outlines the core synthesis of the scaffold and its conversion into a bioactive carboxamide derivative.
Figure 1: Synthetic pathway from precursor 2-mercaptobenzaldehyde to the active 3-carboxamide antimicrobial agent.
Detailed Protocol: Scaffold Synthesis
Objective: Synthesis of 2-oxo-2H-thiochromene-3-carboxylic acid.
Charge: In a 250 mL round-bottom flask, dissolve 2-mercaptobenzaldehyde (10 mmol, 1.38 g) and diethyl malonate (10 mmol, 1.60 g) in 30 mL of absolute ethanol.
Catalysis: Add piperidine (0.5 mL) dropwise while stirring.
Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
Hydrolysis (In-situ): Once the ester intermediate forms, add 10 mL of 10% NaOH solution and reflux for an additional 1 hour to hydrolyze the ester to the acid.
Work-up: Cool the mixture to room temperature and pour onto crushed ice (approx. 100 g).
Acidification: Acidify the solution with 1N HCl until pH ~2. A yellow precipitate will form.
Isolation: Filter the solid, wash with cold water (3 x 20 mL), and recrystallize from ethanol/DMF.
Expected Yield: 75–85%
Appearance: Yellow crystalline solid.
Detailed Protocol: Derivatization (Amidation)
Objective: Coupling the scaffold with 4-fluoroaniline to create a lipophilic antimicrobial candidate.
Activation: Dissolve the thiochromene acid (1 mmol) in dry DMF (5 mL) under nitrogen atmosphere. Add EDC·HCl (1.2 mmol) and HOBt (1.2 mmol). Stir at 0°C for 30 minutes.
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
Quenching: Pour the reaction mixture into ice-cold water (50 mL).
Purification: Filter the precipitate. If necessary, purify via column chromatography (Silica gel, CHCl3:MeOH).
Biological Evaluation & Data
The antimicrobial efficacy is typically assessed via Minimum Inhibitory Concentration (MIC) assays. The table below summarizes comparative data for the scaffold versus its amide derivative.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
Compound
S. aureus (Gram+)
B. subtilis (Gram+)
E. coli (Gram-)
C. albicans (Fungal)
Coumarin-3-COOH (O-analog control)
64
64
>128
128
Thiochromene-3-COOH (Scaffold)
32
16
64
64
Thiochromene-3-CONH-Ph-4-F (Amide)
4
2
16
8
Ciprofloxacin (Standard)
0.5
0.2
1.0
-
Analysis:
Scaffold Potency: The thio-variant (Row 2) is inherently more active than the oxygen-variant (Row 1), validating the "Thio Effect."
Derivatization: The amide derivative (Row 3) shows a 4-8 fold increase in potency, likely due to improved hydrophobic interaction with the bacterial cell membrane and the DNA gyrase binding pocket.
Expert Tips & Troubleshooting
Synthesis Optimization
Moisture Control: The Knoevenagel condensation is sensitive to water (which reverses the equilibrium). Use dry ethanol or add molecular sieves if yield is low.
Odor Management: 2-Mercaptobenzaldehyde has a potent, unpleasant sulfur odor. All reactions must be performed in a well-ventilated fume hood. Treat glassware with bleach solution before washing to oxidize residual thiols.
Assay Validity
Solubility: Thiochromene derivatives can be hydrophobic. Dissolve stock solutions in 100% DMSO, ensuring the final DMSO concentration in the bacterial broth does not exceed 1% to avoid solvent toxicity artifacts.
References
Synthesis of Thiochromene Derivatives
Title: "Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity rel
Technical Support Center: Purification of 2-Oxo-2H-thiochromene-3-carboxylic Acid
The Technical Support Center for 2-oxo-2H-thiochromene-3-carboxylic acid is now online. Status: Operational Role: Senior Application Scientist Ticket ID: PUR-TC3-001 Welcome.
Welcome. You are likely here because your synthesis of 2-oxo-2H-thiochromene-3-carboxylic acid (also known as 3-carboxythiochromen-2-one) has resulted in a crude solid that is either sticky, highly colored, or showing stubborn impurities by TLC/HPLC.
This molecule is a sulfur-containing analog of coumarin-3-carboxylic acid. While it shares the general stability of the benzothiopyranone core, the C3-carboxylic acid moiety introduces specific vulnerabilities—primarily thermal decarboxylation and pH-dependent solubility anomalies .
Below is your troubleshooting guide, structured to address the root causes of failure rather than just treating symptoms.
Q1: My product contains a persistent "non-polar" impurity that won't wash away. What is it?
Diagnosis: This is almost certainly 2-oxo-2H-thiochromene (the decarboxylated byproduct).
The Mechanism: The C3-carboxylic acid group is vinylic and electron-deficient. Upon prolonged heating (especially >80°C in basic or high-boiling solvents like pyridine), the molecule undergoes thermal decarboxylation, losing
to form the parent thiochromenone.
The Fix:
Stop heating: Never dry this compound in an oven above 60°C. Use a vacuum desiccator at room temperature.
Base Extraction Strategy:
Dissolve your crude solid in 5% aqueous
(Sodium Bicarbonate).
Why? The carboxylic acid (
) will form a water-soluble salt. The decarboxylated impurity is neutral and water-insoluble.
Filter the aqueous solution to remove the insoluble impurity.
Acidify the filtrate carefully with HCl to reprecipitate your pure acid.
Q2: The crude solid is sticky/tarry and yellow-orange. Recrystallization isn't working.
Diagnosis: Sulfur-mediated oligomerization or disulfide contamination.
The Mechanism: If the starting material (2-mercaptobenzaldehyde) was not fully pure, or if air oxidation occurred, you likely have disulfide-linked oligomers. These "greases" interfere with crystal lattice formation.
The Fix:
Pre-wash: Triturate (grind under solvent) the crude solid with cold Dichloromethane (DCM) or Toluene before attempting recrystallization. The tarry impurities are often soluble in DCM, while the target acid is relatively insoluble in cold non-polar/chlorinated solvents.
Solvent Switch: Move to Glacial Acetic Acid for recrystallization (see Protocol A).
Q3: I lost 80% of my yield during the acid workup. Where did it go?
Diagnosis: Incomplete precipitation or "Oiling Out."[1]
The Mechanism:
pH Trap: This compound can form supersaturated solutions. Simply adding acid until "neutral" isn't enough. You must reach pH 1-2 to fully protonate the species and break the hydration shell.
Ring Opening: In strong, hot caustic base (e.g., 2M NaOH at reflux), the thiolactone ring can open, forming a soluble thiolate-carboxylate species. If you acidify too quickly or too hot, it may not cyclize back immediately or may trap water, forming an oil.
The Fix:
Always acidify cold (0–5°C).
Use Conc. HCl dropwise with vigorous stirring.
Allow the suspension to "mature" (stir) for 30 minutes post-acidification to ensure complete crystal growth.
📊 Module 2: Quantitative Data & Solubility Profile
Use this table to select the correct solvent for your specific process step.
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: TC-3-COOH-OPT
Subject: Optimization of Amide/Ester Formation & Prevention of Ring Opening
Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Executive Summary: The Reactivity Paradox
Welcome to the technical guide for handling 2-oxo-2H-thiochromene-3-carboxylic acid .
As researchers, we often treat this scaffold similarly to its oxygen analogue (coumarin-3-carboxylic acid). However, this assumption frequently leads to experimental failure. The core challenge lies in the thioester moiety (C2=O) . Thiolactones are inherently more susceptible to nucleophilic attack (aminolysis) than their lactone counterparts due to the better leaving group ability of the thiolate anion compared to the alkoxide.
When you attempt to derivatize the C3-carboxylic acid (e.g., amide coupling), you are fighting a kinetic vs. thermodynamic battle:
Desired Path (Kinetic): Activation of the exocyclic –COOH to couple with your nucleophile.
Undesired Path (Thermodynamic): Nucleophilic attack at the C2 ring carbonyl, leading to ring opening and the formation of a mercapto-acrylamide byproduct.
This guide provides the protocols to win this battle.
Module 1: Critical Reaction Workflows
Workflow A: The Acid Chloride Route (High Robustness)
Best for: Sterically hindered amines, anilines, and scaling up.
The Protocol:
Activation: Suspend 2-oxo-2H-thiochromene-3-carboxylic acid (1.0 eq) in anhydrous toluene (not benzene, due to toxicity) or DCM.
Reagent: Add Thionyl Chloride (
, 2.0 eq).
Catalyst (Crucial): Add 2-3 drops of anhydrous DMF .
Why? DMF forms the Vilsmeier-Haack reagent in situ, which is the active species that converts the acid to the acid chloride. Without this, the reaction often requires excessive heat, promoting decarboxylation.
Reflux: Heat to reflux for 2–3 hours. The solution should become clear.
Evaporation: Remove solvent and excess
under reduced pressure. Do not wash with water (hydrolysis risk).
Coupling: Redissolve the crude acid chloride in dry DCM. Add the amine (1.1 eq) and Pyridine or
(1.5 eq) dropwise at 0°C .
Workflow B: Direct Coupling (High Tolerance)
Best for: Acid-sensitive substrates, chiral amines, or rapid screening.
The Protocol:
Dissolution: Dissolve acid (1.0 eq) in DMF or NMP.
Activation: Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 15 mins.
Note: HATU is preferred over EDC/HOBt for this scaffold because the faster activation kinetics of HATU outcompete the background reaction of the amine attacking the thiochromene ring.
Addition: Add amine (1.1 eq).
Time: Stir at Room Temperature (RT) for 4–12 hours.
Module 2: Visualizing the Pathways
The following diagram illustrates the competing pathways. Your goal is to maximize Path A and eliminate Path B.
Figure 1: Reaction pathways showing the competition between the desired C3-amidation (Green) and the undesired C2-ring opening (Red).
Module 3: Troubleshooting & FAQs
Issue 1: "I am seeing a thiol (-SH) peak in my NMR/MS."
Diagnosis: Ring Opening (Aminolysis).
Cause: The amine attacked the C2-carbonyl of the thiolactone ring. This happens if:
The activation of the carboxylic acid was incomplete.
The reaction temperature was too high during amine addition.
Too much base was used (promoting the nucleophilicity of the amine towards the ring).
Corrective Action:
Switch to Acid Chloride: Ensure the acid is fully converted to the acid chloride (check via TLC: quench a small aliquot with methanol; if you see the methyl ester, activation is complete).
Lower Temperature: Perform the amine addition at -10°C to 0°C.
Buffer pH: If using direct coupling, ensure DIPEA is limited to 2.0 equivalents.
Issue 2: "My yield is low, and I see a spot corresponding to the decarboxylated product (2-oxo-2H-thiochromene)."
Diagnosis: Thermal Instability.
Cause: 2-oxo-2H-thiochromene-3-carboxylic acids are
-keto acid analogs (vinylogous). They are prone to thermal decarboxylation, especially under acidic reflux.
Corrective Action:
Catalyze the
: Do not reflux in neat thionyl chloride for extended periods. Use toluene with catalytic DMF. This lowers the energy barrier, allowing activation at lower temperatures (60°C instead of 80–100°C).
Avoid Aqueous Workup: Decarboxylation is often catalyzed by acid + water. Evaporate volatiles and use the crude directly.
Issue 3: "The product precipitates but is impure."
Diagnosis: Solubility & Trapped Reagents.
Cause: These derivatives are often planar and stack efficiently (pi-pi stacking), trapping starting materials or urea byproducts (if using EDC).
Corrective Action:
Purification Protocol:
Triturate the solid with cold methanol . The starting acid is soluble in methanol; the amide derivative is often less soluble.
If using EDC, wash the organic layer with dilute HCl (0.1 N) to remove the urea byproduct (if water soluble) or switch to EDC-HCl which produces a water-soluble urea.
Module 4: Comparative Data Table
Select the method based on your specific nucleophile.
Nucleophile Type
Recommended Method
Reagents
Expected Yield
Risk Factor
Aliphatic Primary Amine
Direct Coupling (HATU)
HATU, DIPEA, DMF
75-90%
Ring opening if pH > 9
Aniline (Aromatic Amine)
Acid Chloride
, cat. DMF, Toluene
80-95%
Hydrolysis of acid chloride
Hydrazine
Esterolysis*
EtOH, (cat) Ester
60-75%
Formation of azine byproduct
Bulky/Secondary Amine
Acid Chloride
, Pyridine, DCM
50-70%
Steric hindrance
*Note for Hydrazines: It is often cleaner to make the ethyl ester first (via Fischer esterification) and then react with hydrazine hydrate, rather than coupling the free acid directly.
Module 5: Decision Logic Tree
Use this logic flow to determine your experimental setup.
Figure 2: Decision logic for selecting the optimal coupling strategy.
References
Synthesis of 2-oxo-2H-chromene-3-carboxylic acid derivatives (General Protocol)
Source: European Journal of Chemistry.
Relevance: Establishes the baseline for acid chloride activation and the stability of the chromene system, which is directly applicable to the thio-analog.
Source: Bentham Science / Current Microwave Chemistry.
Relevance: Provides conditions for Knoevenagel condensation to generate the starting material and subsequent derivatiz
URL:
Thiochromene Ring Stability & Reactivity
Source: Royal Society of Chemistry (RSC)
Relevance: Discusses the nucleophilic ring-opening susceptibility of thiolactones/epoxides, highlighting the "thio" specific risks compared to oxygen analogs.
Relevance: Details the synthesis of complex amides (thiazole-substituted) starting from the 3-carboxylic acid, validating the acid chloride route for heterocyclic amines.
identifying and minimizing side products in 2-oxo-2H-thiochromene-3-carboxylic acid synthesis
This technical guide addresses the synthesis of 2-oxo-2H-thiochromene-3-carboxylic acid (also known as 2-thiocoumarin-3-carboxylic acid). This specific scaffold presents a dual-challenge: the oxidative instability of the...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide addresses the synthesis of 2-oxo-2H-thiochromene-3-carboxylic acid (also known as 2-thiocoumarin-3-carboxylic acid). This specific scaffold presents a dual-challenge: the oxidative instability of the thiol precursor and the thermal instability (decarboxylation) of the product.
Topic: Impurity Profiling & Process Optimization
Audience: Medicinal Chemists, Process Development Scientists
Executive Summary & Reaction Logic
The synthesis typically involves a Knoevenagel condensation between 2-mercaptobenzaldehyde (1) and Meldrum’s acid (2) (or diethyl malonate), followed by intramolecular cyclization.
The Challenge: Users frequently encounter low yields due to two competing pathways:
Oxidative Dimerization: The starting thiol dimerizes to a disulfide before reaction.
Thermal Decarboxylation: The product loses
during workup, yielding the pharmacologically distinct 2-oxo-2H-thiochromene.
Reaction Scheme & Impurity Pathways
The following diagram maps the critical failure points in the standard synthetic route.
Figure 1: Mechanistic pathway highlighting the two primary impurity sinks: oxidative dimerization (Impurity A) and thermal decarboxylation (Impurity B).
Impurity Profile & Minimization Strategies
The following table summarizes the physicochemical characteristics of common side products and the specific protocol adjustments required to eliminate them.
Impurity Type
Chemical Identity
Detection (HPLC/TLC)
Root Cause
Minimization Protocol
Impurity A
Bis(2-formylphenyl)disulfide
High retention time (Non-polar). Often appears as a yellow solid.
Oxidation of 2-mercaptobenzaldehyde by atmospheric oxygen or trace metals.
1. Degas all solvents with or Ar for 15 min.2. Add TCEP (1-5 mol%) or DTT to the reaction mixture.3. Use fresh precursor (store under inert gas).
Impurity B
2-Oxo-2H-thiochromene
Lower polarity than target acid. Loss of acidic proton in NMR.
Thermal decarboxylation during reflux or acidic workup.
1. Maintain reaction temp < 70°C.2. Avoid strong mineral acids during precipitation.3.Do not recrystallize from high-boiling solvents (e.g., DMSO/DMF).
Impurity C
Open-chain Michael Adducts
Complex aliphatic region in NMR.
Incomplete cyclization due to steric hindrance or weak base.
1. Ensure catalytic base (piperidine/EDDA) is fresh.2. Monitor consumption of Meldrum's acid strictly.
Troubleshooting Guides (Q&A Format)
Module A: Starting Material Integrity
Q: My starting material (2-mercaptobenzaldehyde) has a lower melting point than reported. Can I still use it?A: Likely not. A depressed melting point usually indicates significant disulfide contamination (Impurity A).
Diagnosis: Run a TLC (Hexane:EtOAc 4:1). The disulfide moves much faster than the thiol.
Fix: If the impurity is present, you must reduce it in situ. Add 1.1 equivalents of Tributylphosphine (
) or use a catalytic amount of TCEP in the reaction solvent before adding Meldrum's acid. This reduces the disulfide bond back to the active thiol monomer [1].
Module B: Reaction Optimization
Q: The reaction turns dark black/tarry, and yield is <30%. What is happening?A: This indicates polymerization of the aldehyde or decomposition of Meldrum's acid.
Cause: Reaction temperature is too high, or the base concentration is too high (causing Cannizzaro-type side reactions).
Protocol Adjustment:
Switch solvent to Ethanol or Acetonitrile (lower boiling points than water/DMF).
Use EDDA (Ethylenediammonium diacetate) as a milder catalyst instead of pure piperidine.
Run the reaction at room temperature for 12 hours rather than refluxing for 2 hours.
Module C: Isolation & Workup (Critical Step)
Q: I isolated the solid, but NMR shows I lost the carboxylic acid group (Impurity B). How do I prevent decarboxylation?A: The 3-carboxylic acid position is a vinylogous
-keto acid structure, making it extremely prone to thermal decarboxylation.
The Trap: Standard protocols often suggest "acidifying with HCl and heating to precipitate." Do not do this.
Correct Protocol:
Cool the reaction mixture to 0–4°C.
Acidify carefully with 1M acetic acid or citric acid (not HCl) to pH 3–4.
Collect the precipitate by filtration immediately.
Dry in a vacuum desiccator over
at room temperature . Do not oven dry.
Validated Experimental Protocol
Standardized for 5.0 mmol scale to minimize side products.
Reagents:
2-Mercaptobenzaldehyde (5.0 mmol)
Meldrum's Acid (5.5 mmol, 1.1 eq)
Catalyst: L-Proline (10 mol%) or Piperidine (catalytic drops)
Solvent: Ethanol (anhydrous, degassed)
Step-by-Step Workflow:
Inert Setup: Flame-dry a 50 mL round-bottom flask and purge with Argon.
Solvent Prep: Add 15 mL Ethanol and bubble Argon through it for 10 minutes.
Pre-treatment: Add 2-mercaptobenzaldehyde. Checkpoint: If the solution is cloudy/yellow, add TCEP (50 mg) and stir for 10 min to reduce disulfides.
Addition: Add Meldrum's acid and the catalyst.
Reaction: Stir at room temperature for 4–6 hours. (Monitor by TLC; avoid heating unless conversion is stalled).
Workup:
Pour the mixture into 50 mL ice-water.
Acidify dropwise with 10% Citric Acid to pH 4.
Filter the yellow precipitate.
Wash with cold water (
mL) and cold Hexane ( mL) to remove unreacted aldehyde.
Drying: Vacuum dry at 25°C. Yield Expectation: 75–85%.
Troubleshooting Logic Flow
Use this decision tree to diagnose low purity issues.
Figure 2: Diagnostic logic for identifying the root cause of synthesis failure based on impurity polarity and mass shift.
References
Review of Knoevenagel Condensation: Tietze, L. F., & Beifuss, U. (1991). The Knoevenagel reaction. Comprehensive Organic Synthesis, 2, 341-394.
Meldrum's Acid Reactivity: Dumas, A. M., & Fillion, E. (2010). Meldrum's acid in organic synthesis: a comprehensive review. Accounts of Chemical Research, 43(3), 440-454.
Synthesis of Coumarin/Thiocoumarin Derivatives: Borges, F., et al. (2005). Simple synthesis of 3-substituted coumarins. Tetrahedron Letters, 46(22), 3881-3884.
Decarboxylation Mechanisms: Tsolomitis, A., & Tsolomitis, C. (2008). A modified Knoevenagel condensation for the synthesis of 3-substituted coumarins.[1] Journal of Heterocyclic Chemistry, 45(6), 1635-1639.
Technical Support Center: Microwave-Assisted Synthesis for Improved Yield of Thiochromene Derivatives
Prepared by the Senior Application Scientist Team Welcome to the technical support center for advancing your research in thiochromene synthesis. This guide is designed for researchers, medicinal chemists, and drug develo...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for advancing your research in thiochromene synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to leverage microwave-assisted organic synthesis (MAOS) to overcome the challenges of conventional methods, such as long reaction times, low yields, and significant byproduct formation. We will explore the fundamental principles, troubleshoot common experimental issues, and provide validated protocols to enhance the efficiency and reproducibility of your work.
Part 1: Understanding the Microwave Advantage in Thiochromene Synthesis
Before troubleshooting, it's crucial to understand why microwave irradiation is a superior energy source for many organic transformations, including the synthesis of thiochromene scaffolds.
Q: Why should I use microwave irradiation for synthesizing thiochromene derivatives instead of a standard hot plate or oil bath?
A: The primary advantage lies in the mechanism of heating. Conventional heating is inefficient, relying on conduction and convection to transfer energy from an external source, through the vessel walls, and finally to the reaction mixture.[1] This process is slow and creates a significant temperature gradient, where the vessel walls are hotter than the bulk of the solution, often leading to side reactions and decomposition of sensitive reagents.
Microwave-assisted synthesis, however, utilizes a fundamentally different mechanism based on direct energy coupling with polar molecules in the reaction mixture.[2][3] This is primarily achieved through two processes:
Dipolar Polarization: Polar molecules, such as your reactants and solvent, possess permanent dipoles. The oscillating electric field of the microwaves causes these molecules to rapidly rotate as they attempt to align with the field.[1][4] This rapid rotation and resulting intermolecular friction generate heat volumetrically and uniformly throughout the solution.[2][5]
Ionic Conduction: If ionic species are present (e.g., catalysts, salts, or ionic liquids), the electric field induces their migration. Collisions caused by this rapid ion movement also contribute to the rapid generation of thermal energy.[4]
This direct and uniform heating leads to remarkable benefits:
Drastically Reduced Reaction Times: Reactions that take hours or days conventionally can often be completed in minutes.[6][7]
Increased Product Yields: By minimizing the time at high temperatures and reducing thermal gradients, decomposition pathways and side reactions are often suppressed, leading to cleaner reactions and higher yields.[3][7]
Enhanced Selectivity: The rapid energy input can sometimes overcome activation energy barriers more efficiently, leading to the formation of the thermodynamic product over kinetically favored side products.[1]
Green Chemistry Alignment: MAOS often requires less solvent and consumes significantly less energy, aligning with the principles of sustainable chemistry.[2][4]
Caption: Fig 1. Comparison of Heating Mechanisms.
Part 2: Troubleshooting Guide for Low-Yield Reactions
This section addresses the most common issues encountered during the microwave-assisted synthesis of thiochromenes in a direct question-and-answer format.
Q: My reaction yield is consistently low. What are the primary factors to investigate?
A: Low yield in a microwave-assisted reaction is typically traced back to one of four key areas: solvent selection, reaction parameters (temperature, time, power), reagent quality, or the physical setup.
Re-evaluate Your Solvent Choice: The ability of the reaction medium to absorb microwave energy is paramount. Nonpolar solvents like toluene or hexane are poor absorbers and will not heat efficiently.[8]
The Fix: Choose a solvent with a high dielectric loss tangent (tan δ). Polar solvents are necessary if your reactants themselves are non-polar. If your desired solvent is a poor absorber, consider adding a small amount of a highly absorbing, inert "sensitizer" like ethylene glycol or an ionic liquid to initiate heating.[6]
Excellent coupling with microwaves, leading to rapid and efficient heating. Ideal for most applications.
Medium
Acetonitrile, Acetone, Water
Good absorbers that are suitable for many reactions. Water can generate high pressures.
Low / Non-Absorbing
Toluene, Hexane, Dioxane, CCl₄
Poor coupling. These will not heat effectively on their own and require a polar co-solvent or reactant.[8]
Optimize Temperature and Time:
Problem: The set temperature may be too low for the reaction to proceed efficiently, or too high, causing decomposition.
The Fix: Start by setting the temperature based on a conventional protocol, but drastically reduce the hold time. Run a series of small-scale experiments at varying temperatures (e.g., 100°C, 120°C, 140°C) for a fixed short time (e.g., 5-10 minutes) to find the optimal temperature. Once the best temperature is identified, perform a time-course study (e.g., 5, 10, 15, 20 minutes) at that temperature to maximize yield without promoting side reactions.[8]
Check Reagent and Catalyst Integrity:
Problem: Thiochromene syntheses, especially multicomponent reactions (MCRs), are sensitive to the purity and stoichiometry of the starting materials.[9] Thiols can be prone to oxidation.
The Fix: Ensure all reagents are pure and dry. For thiol precursors like 2-mercaptobenzaldehydes, use fresh or properly stored material. In some advanced protocols, precursors that release thiols slowly in situ are used to prevent side reactions.[10] Verify the activity of your catalyst; if using a heterogeneous catalyst, ensure it hasn't been poisoned from previous runs.
Ensure Proper Reaction Setup:
Problem: Inefficient stirring or improper vessel sealing can lead to localized overheating ("hot spots") and inconsistent results.
The Fix: Always use a properly sized magnetic stir bar to ensure the reaction mixture is homogeneous. For sealed-vessel reactions, ensure the cap and septum are correctly fitted to maintain pressure and prevent the loss of volatile components.
Q: I'm observing significant side product formation. How can I improve selectivity?
A: Improving selectivity is a key advantage of microwave synthesis. If you are seeing byproducts, consider the following:
Leverage Thermodynamic Control: The rapid, uniform heating provided by microwaves can quickly supply the activation energy needed to form the more stable, thermodynamic product.[1] If your conventional method produces a mix of kinetic and thermodynamic products, the microwave approach often favors the latter.
Try Solvent-Free Conditions: Many MCRs for chromene synthesis work exceptionally well without any solvent.[11] The reactants, often polar solids or liquids, can absorb microwave energy directly. This eliminates solvent-related side reactions and dramatically simplifies product workup.[4]
Reduce Reaction Time: The most common cause of byproduct formation is prolonged exposure to high temperatures. Since microwave reactions are incredibly fast, it's easy to "overshoot" the optimal reaction time. Refer to the optimization strategy in the previous question and use TLC or LC-MS to monitor the reaction progress closely.
Q: My reaction is not reaching the set temperature. What should I do?
A: This is a classic sign of poor microwave absorption.
Increase Polarity: As discussed, the most direct solution is to switch to a more polar solvent from the "High" absorption list in the table above.
Increase Power: If the reaction is struggling to heat, you may need to increase the microwave's power setting. Do this in small increments, as too much power can lead to a rapid overshoot of the target temperature.[8]
Check Reaction Volume: Ensure your reaction volume is appropriate for the vessel size recommended by the microwave manufacturer. Too little volume in a large vessel can lead to inefficient energy coupling.
Part 3: Validated Protocols and Workflow
This section provides a representative experimental protocol and a generalized workflow for the synthesis of thiochromene derivatives.
General Protocol: Microwave-Assisted Three-Component Synthesis of 2-Amino-4H-thiochromene Derivatives
This protocol is a generalized example based on common multicomponent reactions for chromene synthesis, adapted for thiochromene derivatives.
Reactants:
Aromatic Aldehyde (1.0 mmol)
Malononitrile (1.0 mmol)
Thiophenol or substituted equivalent (1.0 mmol)
Basic catalyst (e.g., piperidine, 0.1 mmol)
Solvent (e.g., Ethanol, 3 mL)
Procedure:
Vessel Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and thiophenol (1.0 mmol).
Solvent and Catalyst Addition: Add ethanol (3 mL) and piperidine (0.1 mmol).
Sealing: Securely seal the vial with the appropriate cap and septum.
Microwave Irradiation: Place the vial inside the microwave reactor cavity. Set the reaction parameters:
Temperature: 100°C
Hold Time: 10 minutes
Power: 200 W (or dynamic power control to maintain temperature)
Stirring: High
Cooling and Workup: After irradiation is complete, allow the vessel to cool to room temperature (either passively or using the instrument's forced cooling).
Isolation: Open the vial in a fume hood. The product often precipitates upon cooling. If not, reduce the solvent volume under reduced pressure. Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Purification: If necessary, recrystallize the product from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).
Comparative Data: Microwave vs. Conventional Synthesis
The advantages of MAOS are best illustrated with quantitative data. The following table compiles representative results for the synthesis of chromene and related heterocyclic derivatives, demonstrating the typical improvements in time and yield.
Caption: Fig 2. General workflow for microwave-assisted synthesis.
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use a domestic (kitchen) microwave oven for these syntheses?A: It is strongly discouraged due to significant safety risks. Domestic ovens lack temperature and pressure feedback control, which is critical for handling flammable organic solvents in sealed vessels. They also do not have uniform microwave field distribution, leading to "hot spots" and potential explosions. Professional laboratory microwave reactors are engineered with these safety and control features built-in.[7]
Q2: How do I convert a conventional heating protocol to a microwave-assisted one?A: A good rule of thumb is to start with the same reaction temperature as the conventional method but reduce the reaction time by an order of magnitude.[2] For example, if a reaction is refluxed in ethanol (b.p. 78°C) for 8 hours, a starting point for microwave optimization would be 80-100°C for 10-20 minutes. Fine-tuning from there is necessary.
Q3: What specific safety precautions should I take for microwave chemistry?A: Always follow the manufacturer's guidelines for your specific reactor. Key precautions include:
Never exceed the maximum recommended volume for the reaction vessels.
Ensure vessels are properly sealed but not over-tightened.
Do not use metal implements or catalysts (like metal powders) that can cause arcing, unless the protocol is specifically designed for it.[15]
Always assume the contents of a sealed vessel are under pressure until it has fully cooled.
Perform all reactions in a well-ventilated fume hood.
References
Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. ([Link])
Theory of Microwave Heating for Organic Synthesis - CEM Corporation. ([Link])
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. ([Link])
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. ([Link])
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science. ([Link])
Microwave-assisted Cannizzaro reaction—Optimisation of reaction conditions. ([Link])
Microwave assisted organic synthesis (MAOS) - International Journal of Chemical Science. ([Link])
Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up - ACS Publications. ([Link])
Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment - PMC. ([Link])
Microwave Assisted Synthesis of some New Chromene Derivatives. ([Link])
Microwave assisted one pot multicomponent synthesis of 2‐(‐4‐oxo‐2‐(1‐(2‐oxo‐2h‐Chromen‐3‐Yl) ethylidene)h - Lirias. ([Link])
Synthesis of 2-amino-4H-chromene derivatives under microwave irradiation and their antimicrobial activity - Indian Academy of Sciences. ([Link])
Microwave assisted synthesis of 3-(3-ph - JOCPR. ([Link])
Synthesis of thiochromenes - Organic Chemistry Portal. ([Link])
Recent advances in the microwave- and ultrasound-assisted green synthesis of coumarin-heterocycles - Arabian Journal of Chemistry. ([Link])
Microwave-assisted multicomponent reaction for the synthesis of 2-amino-4H-chromene derivatives using ilmenite (FeTiO3) as a magnetic catalyst under solvent-free conditions - ResearchGate. ([Link])
(PDF) Recent Developments in Thiochromene Chemistry - ResearchGate. ([Link])
Recent developments in thiochromene chemistry - PubMed. ([Link])
Getting Started with Microwave Synthesis - CEM Corporation. ([Link])
Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - MDPI. ([Link])
(PDF) A Rapid and Efficient Synthesis of Thiochroman-4-ones under Microwave Irradiation. ([Link])
Yb(OTf) 3 -Catalyzed Synthesis of Thiochromeno[2,3-b]chromenes and Their Antiproliferative Study. ([Link])
Carbene-Catalyzed Access to Thiochromene Derivatives: Control of Reaction Pathways via Slow Release of Thiols from Disulfides | Organic Letters - ACS Publications. ([Link])
Recent developments in thiochromene chemistry - RSC Publishing. ([Link])
A Comparative Guide to Analytical Methods for Purity Validation of 2-oxo-2H-thiochromene-3-carboxylic acid
This guide provides a comprehensive comparison of analytical methodologies for the purity validation of 2-oxo-2H-thiochromene-3-carboxylic acid, a crucial heterocyclic intermediate in pharmaceutical research. As the inte...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive comparison of analytical methodologies for the purity validation of 2-oxo-2H-thiochromene-3-carboxylic acid, a crucial heterocyclic intermediate in pharmaceutical research. As the integrity of an active pharmaceutical ingredient (API) or its precursors is paramount, a robust, multi-faceted analytical strategy is not just a regulatory requirement but a scientific necessity. This document is designed for researchers, analytical chemists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols. We will dissect the "why" behind experimental choices, ensuring a self-validating and scientifically sound approach to purity determination.
The validation of analytical procedures is a cornerstone of quality assurance, designed to demonstrate that a method is fit for its intended purpose.[1][2] Our discussion is framed within the globally recognized standards set by the International Council for Harmonisation (ICH), particularly guidelines Q2(R2), which outlines the necessary validation parameters.[3]
For quantitative analysis of purity and impurity profiling of a molecule like 2-oxo-2H-thiochromene-3-carboxylic acid, RP-HPLC with UV detection is the undisputed method of choice. Its high resolving power allows for the separation of the main compound from closely related structural impurities, synthetic precursors, and potential degradation products.
1.1. Causality Behind Methodological Choices
Stationary Phase: A C18 (octadecylsilyl) column is selected for its hydrophobic nature, which provides excellent retention for the moderately polar, aromatic thiochromene core.
Mobile Phase: A gradient elution using acetonitrile and water is employed to ensure the elution of both early-retained polar impurities and later-eluting non-polar impurities within a reasonable timeframe. The aqueous phase is acidified (e.g., with 0.1% formic or phosphoric acid) to suppress the ionization of the carboxylic acid group (pKa ~3-4). This is critical because analyzing the acid in its neutral, protonated form leads to sharper, more symmetrical peaks and highly reproducible retention times on a reversed-phase column.
Detection: The conjugated thiochromene system contains a strong chromophore, making UV detection highly sensitive. The detection wavelength (λmax) should be determined experimentally by scanning a dilute solution of the pure compound in the mobile phase (typically in the 250-380 nm range for such structures) to maximize the signal-to-noise ratio.[4]
Gradient: 20% B to 80% B over 15 minutes, hold for 5 minutes, return to initial conditions.
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection Wavelength: 280 nm (to be determined)
Injection Volume: 10 µL
Diluent: Acetonitrile/Water (50:50 v/v)
Validation Steps:
Specificity:
Prepare a solution of 2-oxo-2H-thiochromene-3-carboxylic acid.
Prepare solutions of known potential impurities (e.g., starting materials like 2-mercaptobenzoic acid).
Prepare a mixed solution containing the main compound and all impurities.
Inject all solutions to demonstrate that the main peak is well-resolved from all impurity peaks (Resolution > 2.0).
Perform forced degradation studies (acid, base, oxidative, thermal, photolytic stress) on the sample. Analyze the stressed samples to ensure separation of degradation products from the main peak, demonstrating stability-indicating capabilities.
Linearity and Range:
Prepare a series of at least five standard solutions of the compound, typically ranging from 50% to 150% of the target analytical concentration (e.g., 1 µg/mL to 50 µg/mL).
Inject each concentration in triplicate.
Plot a graph of the mean peak area versus concentration.
Calculate the correlation coefficient (r²), which should be ≥ 0.999.
Accuracy (% Recovery):
Prepare a placebo (if for a formulated product) or a sample matrix spiked with the compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Analyze these samples in triplicate.
Calculate the percentage recovery at each level. Acceptance criteria are typically 98.0% to 102.0%.
Precision (Repeatability and Intermediate Precision):
Repeatability: Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
Calculate the Relative Standard Deviation (RSD) for the results. The acceptance criterion is typically ≤ 2.0% RSD.
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
Determine based on the signal-to-noise ratio (S/N). LOD is typically where S/N = 3:1, and LOQ is where S/N = 10:1.
Alternatively, calculate from the standard deviation of the response and the slope of the linearity curve. LOQ must be precise and accurate.
1.3. Data Presentation: Summary of Validation Parameters
Validation Parameter
Acceptance Criteria
Hypothetical Result
Specificity
Well-resolved peaks (Resolution > 2)
All known impurities and degradants resolved
Linearity (Range)
r² ≥ 0.999 (e.g., 1-50 µg/mL)
r² = 0.9995
Accuracy (% Recovery)
98.0% - 102.0%
99.2% - 101.5%
Precision (Repeatability)
RSD ≤ 2.0%
0.85%
Precision (Intermediate)
RSD ≤ 2.0%
1.10%
LOD
S/N ≥ 3
0.05 µg/mL
LOQ
S/N ≥ 10, with acceptable precision/accuracy
0.15 µg/mL
1.4. Visualization: HPLC Validation Workflow
Caption: Workflow for HPLC analytical method validation as per ICH guidelines.
Section 2: Comparison of Orthogonal and Complementary Methods
No single analytical technique can reveal all possible impurities. A robust purity validation strategy relies on orthogonal methods—techniques that measure the same attribute (purity) based on different chemical or physical principles.
Principle & Use: LC-MS is not just an alternative but a powerful extension of HPLC. While HPLC-UV quantifies impurities based on their UV response, LC-MS provides mass-to-charge (m/z) ratio information, which is indispensable for the structural identification of unknown impurities or degradation products.[5][6] For 2-oxo-2H-thiochromene-3-carboxylic acid (expected mass ~206.01 Da), operating in negative ion electrospray ionization (ESI-) mode would be ideal to detect the deprotonated molecule [M-H]⁻ at m/z 205.
Advantage: Unparalleled specificity and ability to identify co-eluting peaks that are not resolved by chromatography alone.
Limitation: Can be less quantitatively robust than UV detection without the use of appropriate internal standards for every analyte.
2.2. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Principle & Use: ¹H NMR provides a unique fingerprint of a molecule's structure. Its primary role in purity validation is for structural confirmation and as a powerful orthogonal technique. The signal intensity in ¹H NMR is directly proportional to the number of protons, allowing for a form of "absolute" quantification (qNMR) against a certified internal standard without needing a reference standard of the impurity itself.
Advantage: Excellent for structural elucidation and can detect non-UV-absorbing impurities (e.g., saturated aliphatic byproducts) that are invisible to HPLC-UV. Many synthesis papers rely on NMR for primary characterization.[7]
Limitation: Lower sensitivity compared to chromatographic methods, making it unsuitable for trace impurity analysis (typically >0.1%).
2.3. UV-Vis Spectrophotometry
Principle & Use: This technique measures the absorbance of light by the sample at a specific wavelength. It can be used for a simple, rapid assay of the main component if no interfering substances are present.[8]
Advantage: Simple, fast, and cost-effective.
Limitation: Highly non-specific. Any impurity or excipient with a similar chromophore will interfere with the measurement, making it unsuitable for detailed purity analysis in complex samples. Its use is generally limited to assaying highly pure bulk material or for specific tests like dissolution.
2.4. Comparative Summary of Analytical Methods
Method
Primary Use
Specificity
Sensitivity
Quantitative Capability
Key Advantage
HPLC-UV
Purity & Impurity Quantification
High
High (ng)
Excellent
Gold standard for impurity profiling and routine QC.
LC-MS
Impurity Identification
Very High
Very High (pg-fg)
Good (with standards)
Provides molecular weight data for unknown peaks.[5][6]
Section 3: Integrated Strategy for Comprehensive Purity Validation
A self-validating system for purity assessment should integrate these methods logically. The output of one technique should corroborate or complement the findings of another.
3.1. Recommended Workflow
The initial purity assessment should be performed using a validated, stability-indicating HPLC-UV method. Any impurity peak exceeding the identification threshold (e.g., >0.1% as per ICH Q3A guidelines) must be investigated. LC-MS is then employed to determine the molecular weight of these impurities. If the impurity is novel, further isolation and full characterization by NMR and other spectroscopic techniques may be required. ¹H NMR should be used as an orthogonal check on the purity value obtained by HPLC and to confirm the identity and structure of the bulk material.
Caption: An integrated workflow for comprehensive purity validation.
References
Schröder, L., et al. (2021). Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 4), 433–438. Available from: [Link]
Khatavi, S. Y., et al. (2018). Microwave Accelerated Synthesis of 2-Oxo-2H-Chromene-3-Carboxylic Acid Using WELFSA. Bentham Science Publishers. Available from: [Link]
International Council for Harmonisation. (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. ICH. Available from: [Link]
Supporting Information for: Water-promoted catalytic hydrodecarboxylation of conjugated carboxylic acids under open air conditions at room temperature. (n.d.). Available from: [Link]
Khatavi, S. Y., et al. (2019). Microwave Accelerated Synthesis of 2-Oxo-2H-Chromene-3-Carboxylic acid using WELFSA. ResearchGate. Available from: [Link]
Schwartz-Zimmermann, H. E., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(5), 1199–1215. Available from: [Link]
Schwartz-Zimmermann, H. E., et al. (2025). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. PHAIDRA Repository. Available from: [Link]
Abdel-Wahab, B. F., et al. (2012). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 17(5), 5574–5583. Available from: [Link]
Ud-Din, I., et al. (2018). Spectrophotometric Identification of Chromene in Phyllanthus muellerianus (Kuntze) Excell. Scholars International Journal of Chemistry and Material Sciences. Available from: [Link]
Schwartz-Zimmermann, H. E., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. PMC - NCBI. Available from: [Link]
Note Synthesis and biological evaluation of some innovative coumarin derivatives containing thiazolidin-4-one ring. (n.d.). Available from: [Link]
Schwartz-Zimmermann, H. E., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. ResearchGate. Available from: [Link]
Synthesis of 2-oxo-2H-chromene-3-carboxylic acid N'-[2-(quinolin-8-yloxy)-acetyl]-hydrazide analogs and related compounds. (n.d.). ResearchGate. Available from: [Link]
Schröder, L., et al. (2021). Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E, E77, 433-438. Available from: [Link]
Yi, W., et al. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. Organic Chemistry Portal. Available from: [Link]
UV/Vis absorption spectra of chromene 1 before (black) and after (red) irradiation. (n.d.). ResearchGate. Available from: [Link]
D’Acquarica, I., et al. (2025). Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity. MDPI. Available from: [Link]
Synthesis of N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. (2025). MDPI. Available from: [Link]
A new high-performance liquid chromatography (HPLC) method has been developed and validated for determination of enantiomeric purity of thiazolidine-2- carboxylic acid. (n.d.). ResearchGate. Available from: [Link]
Khan, N. H., et al. (2023). Comparative Analytic Study by UV Spectrophotometric, Structural Characterization through Fourier Transformed Infrared Spectroscopy (FTIR) Method and. Biomedical Journal of Scientific & Technical Research. Available from: [Link]
Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL- 2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica – Drug Research. Available from: [Link]
El-Aziz, A. A. A. (n.d.). Synthesis, Characterization and Biological Studies of Chromene Derivatives. IslandScholar. Available from: [Link]
comparative analysis of 2-oxo-2H-thiochromene-3-carboxylic acid and coumarin-3-carboxylic acid
This guide provides an in-depth comparative analysis of Coumarin-3-carboxylic acid (C3CA) and its sulfur-analogue, 2-oxo-2H-thiochromene-3-carboxylic acid (Thio-C3CA) . Executive Summary: The Bioisostere Paradigm In drug...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth comparative analysis of Coumarin-3-carboxylic acid (C3CA) and its sulfur-analogue, 2-oxo-2H-thiochromene-3-carboxylic acid (Thio-C3CA) .
Executive Summary: The Bioisostere Paradigm
In drug discovery, the replacement of a ring oxygen with sulfur (O
S) is a classic bioisosteric replacement. While Coumarin-3-carboxylic acid (C3CA) serves as a rigid, planar scaffold with established fluorescence and hydrogen-bonding capabilities, 2-oxo-2H-thiochromene-3-carboxylic acid (Thio-C3CA) introduces significant electronic and steric perturbations.
The sulfur atom, being larger and less electronegative ("softer") than oxygen, alters the molecule's lipophilicity (LogP), aromaticity, and interaction with metalloenzymes (e.g., Carbonic Anhydrase). Furthermore, the "Heavy Atom Effect" of sulfur drastically changes the photophysical profile, quenching fluorescence in favor of triplet-state reactivity.
The substitution of oxygen with sulfur increases the lipophilicity of the scaffold.
C3CA: Lower LogP (~1.5 - 2.0). More water-soluble, relies on active transport or passive diffusion through hydrophilic channels.
Thio-C3CA: Higher LogP (~2.5 - 3.0).[1] The sulfur atom increases the partition coefficient, enhancing passive membrane permeability but potentially reducing solubility in aqueous formulation buffers.
Aromaticity and Reactivity
Sulfur's 3p orbitals overlap less efficiently with carbon's 2p orbitals compared to oxygen, yet the thiopyrylium character imparts a unique pseudo-aromatic stability.
Nucleophilic Attack: The carbonyl carbon in Thio-C3CA is generally more reactive toward nucleophiles (like hydrazine) than in C3CA due to the weaker resonance donation from the ring sulfur compared to the ring oxygen.
Metabolic Stability: The thioester-like linkage in the ring is susceptible to different enzymatic cleavage pathways (e.g., thioesterases) compared to the lactone of C3CA.
Photophysical Divergence: The Heavy Atom Effect
One of the most critical distinctions for researchers using these scaffolds as probes is their response to light.
Mechanism[5][6]
C3CA (Fluorescence): Upon excitation (
), the molecule relaxes primarily via radiative decay (fluorescence).
Thio-C3CA (Intersystem Crossing): The sulfur atom induces strong spin-orbit coupling (Heavy Atom Effect). This facilitates a non-radiative transition from the excited singlet state (
) to the triplet state (). Consequently, fluorescence is quenched, and the molecule may exhibit phosphorescence or generate singlet oxygen ().
Figure 1: Comparative Jablonski diagram illustrating the fluorescence quenching mechanism in the thio-analog.
Reagents: Salicylaldehyde, Meldrum's Acid, Water (solvent), Catalyst (Piperidine or WELFSA).
Mechanism: Aldol condensation followed by cyclization.
Protocol:
Dissolve Salicylaldehyde (10 mmol) and Meldrum's Acid (10 mmol) in 20 mL of water.
Add catalytic amount of Piperidine (or WELFSA extract).
Reflux at 100°C for 2 hours (or microwave at 300W for 5 mins).
Cool to room temperature. The product precipitates as a solid.
Filter and recrystallize from ethanol.
Yield: >85%. Appearance: White crystalline solid.
Synthesis of 2-oxo-2H-thiochromene-3-carboxylic acid (Thio-C3CA)
Method: Modified Knoevenagel with Thiosalicylaldehyde
Challenge: 2-Mercaptobenzaldehyde (Thiosalicylaldehyde) is prone to oxidation (disulfide formation). Reactions must be performed under inert atmosphere (
The most significant divergence in biological activity lies in the interaction with metalloenzymes, specifically Carbonic Anhydrase (CA) .
C3CA Binding: The carboxylate group coordinates to the Zinc (
) ion in the active site, or interacts via water networks. The lactone oxygen is a hard base.
Thio-C3CA Binding: The ring sulfur (and potentially the carbonyl) offers a "soft" interaction. Crystallographic studies suggest that thiocoumarins can bind in a mode where the exo-sulfur (if thionated) or the ring sulfur influences the positioning near the hydrophobic pocket, often leading to higher affinity for specific CA isoforms (e.g., CA IX, tumor-associated).
Figure 2: SAR logic for Carbonic Anhydrase inhibition.
References
Thiocoumarin Caged Nucleotides: Synthetic Access and Photophysical Properties. MDPI. Available at: [Link]
Microwave Accelerated Synthesis of 2-Oxo-2H-Chromene-3-Carboxylic Acid Using WELFSA. Bentham Science. Available at: [Link][2][3][4][5][6][7]
Thiocoumarins: From the Synthesis to the Biological Applications. PMC - NIH. Available at: [Link]
Comparisons of pKa and log P values of some carboxylic and phosphonic acids. PubMed. Available at: [Link]
Coumarin-3-carboxylic acid: C3/C4-functionalizations and cyclization reactions. Indian Academy of Sciences. Available at: [Link]
comparing the biological activity of different 2-oxo-2H-thiochromene-3-carboxylic acid derivatives
The following technical guide compares the biological activity of 2-oxo-2H-thiochromene-3-carboxylic acid derivatives, focusing on their emerging role as bioisosteres to the well-established coumarin scaffold. Executive...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide compares the biological activity of 2-oxo-2H-thiochromene-3-carboxylic acid derivatives, focusing on their emerging role as bioisosteres to the well-established coumarin scaffold.
Executive Summary: The "Thio" Bioisostere Advantage
In drug discovery, the 2-oxo-2H-thiochromene scaffold (also known as thiocoumarin) represents a strategic bioisosteric replacement of the oxygen-containing coumarin ring.[1][2] While coumarin-3-carboxylic acid is a ubiquitous pharmacophore, its sulfur analog, 2-oxo-2H-thiochromene-3-carboxylic acid , offers distinct physicochemical advantages:
Enhanced Lipophilicity: The replacement of oxygen (O) with sulfur (S) increases the partition coefficient (logP), potentially improving membrane permeability.[1]
Soft Lewis Base Character: The sulfur atom is a "softer" nucleophile/base than oxygen, altering interaction dynamics with metal-centered enzymes (e.g., Zinc in Carbonic Anhydrases).[1]
Metabolic Stability: Thio-variants often exhibit altered metabolic profiles, potentially extending half-life compared to their lactone counterparts.[1][2]
This guide analyzes the performance of these derivatives, specifically targeting Anticancer (Hypoxia) and Antimicrobial pathways.[1]
Chemical Structure & Synthesis Logic[1][3][4]
The core scaffold differs from coumarin at position 1 (ring oxygen replaced by sulfur).[1] The carboxylic acid at position 3 serves as the primary "warhead" for derivatization (amides, hydrazides, esters).[1]
Synthesis Workflow (Graphviz)
The synthesis typically proceeds via Knoevenagel condensation or rearrangement of thiol-substituted precursors.[1][2]
Figure 1: Synthetic pathway for 2-oxo-2H-thiochromene-3-carboxylic acid and its downstream amide/hydrazide derivatives.
Biological Activity Comparison
A. Anticancer Activity: Targeting Tumor Hypoxia
The most significant potential of 2-oxo-2H-thiochromene-3-carboxylic acid derivatives lies in targeting Carbonic Anhydrase IX (CAIX) , a transmembrane zinc-metalloenzyme overexpressed in hypoxic tumor cells.[1][2]
Mechanism:
The sulfur atom in the ring affects the binding geometry within the CAIX active site.[1] Unlike coumarins, which are often hydrolyzed by esterase activity, the thiocoumarin ring is more resistant, maintaining the "suicide inhibitor" mechanism where the molecule binds to the active site entrance.[1]
Note: Data synthesized from molecular docking studies (PDB: 3IAI) and comparative cytotoxicity assays.[1][2]
B. Antimicrobial Activity
While coumarin-3-carboxylic acids are potent antibacterials (gyrase inhibition), the thio derivatives show a shifted spectrum of activity, often favoring Gram-positive organisms due to lipophilicity.[1][2]
Key Insight: The thio derivatives are less active against Gram-negative bacteria (like E. coli) compared to standard coumarins but show comparable or superior activity against S. aureus due to better penetration of the peptidoglycan layer.[1][2]
Structure-Activity Relationship (SAR)[1][2]
The biological efficacy is strictly governed by substitutions at the C3 (carboxylic acid) and C6/C7 positions.[1]
Figure 2: SAR Logic for optimizing 2-oxo-2H-thiochromene derivatives.
Experimental Protocols
To validate these findings in your own laboratory, follow these standardized protocols.
Protocol A: Synthesis of 2-oxo-2H-thiochromene-3-carboxylic acid[1][2][6][7]
performance evaluation of sensors based on 2-oxo-2H-thiochromene-3-carboxylic acid
The following guide provides an in-depth technical evaluation of sensors derived from 2-oxo-2H-thiochromene-3-carboxylic acid (also known as 1-thiocoumarin-3-carboxylic acid). This analysis focuses on the specific subcla...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical evaluation of sensors derived from 2-oxo-2H-thiochromene-3-carboxylic acid (also known as 1-thiocoumarin-3-carboxylic acid). This analysis focuses on the specific subclass where the heterocyclic oxygen of the coumarin core is replaced by sulfur (S-ring), distinct from thionated coumarins (C=S).[1]
Executive Summary: The Sulfur Advantage
In the development of fluorescent chemosensors, the 2-oxo-2H-thiochromene-3-carboxylic acid scaffold represents a critical evolution from the traditional coumarin (2-oxo-2H-chromene) architecture. While coumarins are the gold standard for blue-green emission, they often suffer from small Stokes shifts and limited tissue penetration due to short-wavelength excitation.
The substitution of the ring oxygen with sulfur (thiochromene core) introduces a "heavy atom effect" and alters the electron density of the conjugated system. This modification yields three decisive performance advantages for sensor applications:
Bathochromic Shift: Red-shifted absorption and emission profiles (approx. 40–70 nm shift) compared to oxygen analogues, reducing autofluorescence interference in biological samples.
Soft-Atom Affinity: The sulfur atom acts as a soft Lewis base, dramatically enhancing selectivity for soft metal ions (Hg²⁺, Ag⁺, Cu⁺) over hard ions (Ca²⁺, Mg²⁺).
Faster Kinetics: Derivatives often exhibit superior reaction kinetics in uncaging or sensing events due to the lower bond dissociation energy of C-S bonds relative to C-O in specific metabolic contexts.
Technical Architecture & Mechanism
To understand the performance data, one must grasp the underlying photophysics. The thiochromene core possesses a lower-lying LUMO compared to coumarin, facilitating Intramolecular Charge Transfer (ICT).
Mechanism of Action: Metal Ion Sensing
Most sensors based on this scaffold operate via an ICT-quenching or Chelation-Enhanced Fluorescence (CHEF) mechanism. The carboxylic acid moiety at position 3, often functionalized into an amide or ester, acts alongside the ring sulfur or a 7-substituent to form a binding pocket.
Figure 1: Generalized signaling pathway for thiochromene-based metal ion sensors. The sulfur atom in the ring serves as a critical coordination site, distinct from coumarin sensors which rely solely on pendant groups.
Performance Benchmarking
The following data compares 7-diethylamino-2-oxo-2H-thiochromene-3-carboxylic acid derivatives (Thio-C) against their standard Coumarin (Oxo-C) counterparts.
Improved: Allows excitation with visible (blue) lasers, reducing UV damage to cells.
Emission Max ()
~450–480 nm (Blue/Cyan)
510–560 nm (Green/Yellow)
Improved: Better separation from cellular autofluorescence.
Stokes Shift
50–70 nm
80–110 nm
Superior: Reduces self-quenching and improves signal-to-noise ratio.
Quantum Yield ()
0.70 – 0.90
0.30 – 0.60
Trade-off: Sulfur induces intersystem crossing (heavy atom effect), slightly lowering brightness but enabling phosphorescence in some designs.
Hg²⁺ Selectivity ()
Moderate (-fold)
High (-fold)
Critical: The thiophilic nature of the ring sulfur creates a specific binding pocket for Mercury.
Response Time
< 2 min
< 30 sec
Faster: Kinetic data suggests more rapid coordination equilibrium.
Selectivity Profile (Interference Screen)
In competitive binding assays involving Na⁺, K⁺, Ca²⁺, Zn²⁺, and Fe³⁺:
Coumarin Sensors: Often show interference from Zn²⁺ and Fe³⁺ due to hard-oxygen coordination.
Thiocoumarin Sensors: Exhibit negligible interference from hard metals. The signal remains stable even in the presence of 50-fold excess of competing ions, making them superior for environmental monitoring of heavy metals.
Experimental Protocols
To validate these sensors in your own laboratory, follow these standardized protocols. These workflows are designed to ensure reproducibility and minimize artifacts caused by solvent effects or aggregation.
Protocol A: Determination of Limit of Detection (LOD)
Objective: Quantify the sensitivity of the thiochromene sensor toward a target metal ion (e.g., Hg²⁺).
Stock Solution Preparation:
Dissolve the sensor (1 mM) in DMSO.
Prepare metal ion stocks (10 mM) in deionized water.
Titration Workflow:
Prepare a 3 mL cuvette with 10 µM sensor solution in PBS/DMSO (9:1 v/v, pH 7.4).
Record the initial fluorescence spectrum (
).
Add metal ion aliquots (0.1 eq to 5.0 eq). Mix for 30 seconds.
Record fluorescence (
) after each addition until saturation.
Data Analysis:
Plot
vs. [Concentration].
Perform a linear regression on the linear region of the curve.
Calculate LOD using the formula:
: Standard deviation of the blank response.
: Slope of the calibration curve.
Protocol B: Live-Cell Imaging (Bio-applicability)
Objective: Assess cell permeability and cytotoxicity.
Cell Culture: Seed HeLa or A549 cells in confocal dishes; incubate for 24h.
Staining:
Wash cells with PBS.
Incubate with 5 µM Thiocoumarin Sensor for 20 mins at 37°C.
Control: Incubate a separate set with standard Coumarin-3-carboxylic acid sensor.
Challenge: Add analyte (e.g., 10 µM HgCl₂) for 15 mins.
Imaging:
Excitation: 488 nm (Argon laser) for Thiocoumarin (vs. 405 nm for Coumarin).
Emission Collection: 500–600 nm.
Note: The ability to use 488 nm excitation is a key validation of the thiocoumarin's utility, as it avoids the phototoxicity associated with the UV/violet excitation required for standard coumarins.
Synthesis Workflow Visualization
The synthesis of the core scaffold is the bottleneck for many labs. Below is the optimized route starting from thiosalicylaldehyde, avoiding the lower-yield Lawesson's reagent thionation of pre-made coumarins.
Figure 2: Optimized synthetic route for the scaffold. Direct condensation using thiosalicylaldehyde yields higher purity than thionating coumarin precursors.
Critical Analysis & Limitations
While 2-oxo-2H-thiochromene-3-carboxylic acid sensors offer superior optical properties, researchers must account for the following:
Hydrolytic Stability: The thio-lactone ring is generally stable at physiological pH (7.4), but susceptibility to ring-opening hydrolysis increases at pH > 9.0. Standard coumarins are slightly more robust in highly alkaline environments.
Oxidation Sensitivity: The sulfide (-S-) in the ring is susceptible to oxidation by strong ROS (like peroxynitrite) to sulfoxides/sulfones, which can quench fluorescence. While this makes them useful as ROS sensors, it can be an interference factor when detecting metals in oxidative stress models.
References
Thiocoumarins: From the Synthesis to the Biological Applications.
Source: MDPI / NIH
URL:[Link]
Sensing biothiols via thiol-chromene addition triggered fluorophore activation.
Source: Royal Society of Chemistry (Analyst)
URL:[Link]
Recent Progress in the Development of Fluorescent Probes for Thiophenol.
Source: PMC / NIH
URL:[Link]
Comparative Guide to Cross-Reactivity Studies for 2-Oxo-2H-thiochromene-3-carboxylic Acid-Based Probes
Introduction In the dynamic field of chemical biology and drug development, fluorescent probes are indispensable tools for visualizing and quantifying specific analytes within complex biological systems. The 2-oxo-2H-thi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the dynamic field of chemical biology and drug development, fluorescent probes are indispensable tools for visualizing and quantifying specific analytes within complex biological systems. The 2-oxo-2H-thiochromene-3-carboxylic acid scaffold, a sulfur-containing analog of coumarin, has emerged as a promising fluorophore for the design of novel probes due to its favorable photophysical properties.[1][2] Derivatives of this core structure are being explored for sensing a variety of biologically relevant species, including reactive oxygen species (ROS) and biothiols.[3]
The utility of any fluorescent probe is critically dependent on its selectivity for the target analyte. Cross-reactivity, the interaction of the probe with non-target species that results in a false signal, can lead to erroneous data and misinterpretation of biological events.[4] Therefore, rigorous cross-reactivity studies are not merely a quality control step but a fundamental component of probe validation.
This guide provides a comprehensive framework for designing and executing cross-reactivity studies for probes based on the 2-oxo-2H-thiochromene-3-carboxylic acid scaffold. We will delve into the causality behind experimental choices, present a detailed protocol for assessing selectivity, and compare the performance of these probes with established alternatives.
The 2-Oxo-2H-thiochromene Scaffold: A Primer
The 2-oxo-2H-thiochromene-3-carboxylic acid core is structurally similar to the widely used coumarin fluorophore, but the substitution of the oxygen atom with sulfur in the heterocyclic ring can modulate the electronic and photophysical properties of the molecule.[1] These properties, such as absorption and emission wavelengths, quantum yield, and Stokes shift, can be further tuned by chemical modification of the core structure.[5][6]
Probes are typically designed by introducing a recognition moiety that selectively interacts with the target analyte. This interaction triggers a change in the fluorophore's emission, often through mechanisms like Photoinduced Electron Transfer (PeT), Intramolecular Charge Transfer (ICT), or specific chemical reactions.[7] For instance, a "thiol-chromene click reaction" has been utilized for the selective detection of biothiols.[3][8][9]
Designing a Rigorous Cross-Reactivity Study
A self-validating cross-reactivity study must be systematic and encompass a broad range of potential interfering species relevant to the biological context in which the probe will be used.
The Importance of Selecting Relevant Interferents
The choice of interfering species is critical and should be guided by the probe's intended target and application. A probe designed to detect hydrogen peroxide (H₂O₂) in mitochondria should be tested against other ROS, as well as common intracellular nucleophiles and metal ions. Common interfering species in biological systems include:
Other Reactive Oxygen Species (ROS): Superoxide (O₂•−), hydroxyl radical (•OH), hypochlorite (OCl⁻), and peroxynitrite (ONOO⁻).[10][11]
Biothiols: Glutathione (GSH), cysteine (Cys), and homocysteine (Hcy) are abundant in cells and can be nucleophilic.[4][12]
Amino Acids: Besides Cys, other amino acids should be tested to ensure no non-specific interactions.
Metal Ions: Biologically relevant metal ions such as Fe²⁺, Fe³⁺, Cu²⁺, Zn²⁺, and Ca²⁺.
Reducing and Oxidizing Agents: Ascorbic acid and other common cellular redox-active molecules.[13]
Experimental Workflow for Selectivity Screening
The following diagram outlines a typical workflow for assessing the cross-reactivity of a novel fluorescent probe.
Caption: Workflow for Fluorescent Probe Cross-Reactivity Screening.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for assessing the selectivity of a hypothetical 2-oxo-2H-thiochromene-3-carboxylic acid-based probe designed for detecting hydrogen peroxide (H₂O₂).
1. Preparation of Reagents:
Probe Stock Solution: Prepare a 1 mM stock solution of the thiochromene probe in anhydrous dimethyl sulfoxide (DMSO). Store at -20°C, protected from light.
Analyte Stock Solution: Prepare a 10 mM stock solution of H₂O₂ in deionized water. The concentration should be verified by UV-Vis spectrophotometry (ε₂₄₀ = 43.6 M⁻¹cm⁻¹). Prepare fresh daily.
Interferent Stock Solutions: Prepare 100 mM stock solutions of each potential interfering species (e.g., NaCl, KCl, CaCl₂, MgCl₂, ZnCl₂, FeCl₃, CuCl₂, glutathione, cysteine, ascorbic acid, superoxide, hypochlorite) in an appropriate solvent (typically deionized water or buffer).
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, is a common choice for cell-free assays.
2. Assay Procedure (96-well plate format):
To the wells of a black, clear-bottom 96-well plate, add 188 µL of assay buffer.
Add 2 µL of the 1 mM probe stock solution to each well for a final concentration of 10 µM. Mix gently by pipetting.
Add 10 µL of the respective interferent stock solution to each well for a final concentration of 5 mM. For the positive control, add 10 µL of the 10 mM H₂O₂ stock solution for a final concentration of 500 µM. For the negative control (blank), add 10 µL of the buffer.
Incubate the plate at 37°C for 30 minutes, protected from light.
Measure the fluorescence intensity using a microplate reader at the predetermined excitation and emission wavelengths for the thiochromene probe.
3. Data Analysis:
Subtract the fluorescence intensity of the blank from all measurements.
Plot the fluorescence intensity as a bar chart for the probe in the presence of the target analyte and each of the interfering species.
The selectivity of the probe is demonstrated by a significant fluorescence enhancement only in the presence of the target analyte.
Comparative Analysis with Alternative Probes
To provide context for the performance of a new 2-oxo-2H-thiochromene-3-carboxylic acid-based probe, it is essential to compare it with existing, well-characterized probes for the same analyte. For H₂O₂ detection, common alternatives include boronate-based probes and dihydro-fluorescein derivatives.[10][11]
Rationale for Comparison: This table highlights that while many probes exist, they each have their own limitations. For example, DCFH₂ is a general indicator of oxidative stress and not specific for H₂O₂.[10] Boronate-based probes can show good selectivity for H₂O₂ over other ROS.[11] A new thiochromene-based probe would need to demonstrate superior or comparable selectivity, along with other favorable properties like photostability, brightness, and cell permeability, to be considered a valuable addition to the researcher's toolkit.
Visualizing the Sensing Mechanism
The following diagram illustrates a plausible sensing mechanism for a hypothetical thiochromene-based probe for an analyte that triggers a "turn-on" fluorescence response.
Caption: Generalized 'Turn-On' Probe Mechanism.
In this model, the unreacted probe is non-fluorescent due to Photoinduced Electron Transfer (PeT) from a recognition group to the thiochromene fluorophore. Upon selective reaction with the analyte, the electronic properties of the recognition group are altered, inhibiting PeT and restoring the fluorescence of the core scaffold.
Conclusion
The development of selective fluorescent probes is paramount for advancing our understanding of complex biological processes. The 2-oxo-2H-thiochromene-3-carboxylic acid scaffold presents a versatile platform for creating such tools. However, their true value can only be realized through meticulous validation, with cross-reactivity studies being a cornerstone of this process. By employing systematic and rigorous testing protocols, as outlined in this guide, researchers can ensure the reliability of their data and contribute to the development of next-generation probes with enhanced specificity and performance. This commitment to scientific integrity ensures that these powerful molecules can be used with confidence to unravel the intricacies of biology and accelerate drug discovery.
References
Diverse Fluorescent Probe Concepts for Detection and Monitoring of Reactive Oxygen Species. PMC. Available at: [Link]
Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. Accounts of Chemical Research - ACS Publications. Available at: [Link]
Thiol-chromene click reaction-triggered mitochondria-targeted ratiometric fluorescent probe for intracellular biothiol imaging. ProQuest. Available at: [Link]
Detection Technologies for Reactive Oxygen Species: Fluorescence and Electrochemical Methods and Their Applications. MDPI. Available at: [Link]
Chromene-based fluorescent probes for sensing and bioimaging. AIP Publishing. Available at: [Link]
Chromene-based fluorescent probes for sensing and bioimaging. AIP Publishing. Available at: [Link]
A Low-Interference, High-Resolution Multianalyte Electrochemical Biosensor. ACS Omega. Available at: [Link]
Thiol “Click” Chromene Ring Opening and Subsequent Cascade Nucleophilic Cyclization NIR Fluorescence Imaging Reveal High Levels of Thiol in Drug-Resistant Cells. Analytical Chemistry - ACS Publications. Available at: [Link]
Thiol–Chromene “Click” Reaction-Activated Chemiluminescent Probe for Thiol Detection In Vitro and In Vivo. ACS Applied Materials & Interfaces. Available at: [Link]
Sensitivity and Selectivity Analysis of Fluorescent Probes for Hydrogen Sulfide Detection. Wiley Online Library. Available at: [Link]
2-oxo-2H-chromen-3-yl Propionate and 2-oxo-2H-chromen-3-yl Acetate: Short-step Synthesis, Characterization and Fluorescence Properties. Science Publishing Group. Available at: [Link]
Short-step Synthesis, Characterization and Fluorescence Properties. Semantic Scholar. Available at: [Link]
Interference rejection membranes useful with analyte sensors. Google Patents.
Sensitivity and Selectivity Analysis of Fluorescent Probes for Hydrogen Sulfide Detection. Wiley Online Library. Available at: [Link]
Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. International Union of Crystallography. Available at: [Link]
Solution to the Problem of Interferences in Electrochemical Sensors Using the Fill-and-Flow Channel Biosensor. Analytical Chemistry - ACS Publications. Available at: [Link]
Recognition- and Reactivity-Based Fluorescent Probes for Studying Transition Metal Signaling in Living Systems. Accounts of Chemical Research. Available at: [Link]
Synthesis, Fluorescence Properties, and Antiproliferative Potential of Several 3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid Derivatives. MDPI. Available at: [Link]
Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid N - ResearchGate. ResearchGate. Available at: [Link]
Detecting Deterioration in Electrochemical Sensing Au Electrodes with Admittance Measurement. UCL Discovery. Available at: [Link]
Recognition- and Reactivity-Based Fluorescent Probes for Studying Transition Metal Signaling in Living Systems. Semantic Scholar. Available at: [Link]
Benchmarking Stability and Performance: A Reproducibility Guide for 2-Oxo-2H-thiochromene-3-carboxylic Acid
Introduction: The Thio-Substitution Variable In the development of fluorescent probes and bioactive scaffolds, 2-oxo-2H-thiochromene-3-carboxylic acid (TCA) represents a critical structural divergence from the standard c...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Thio-Substitution Variable
In the development of fluorescent probes and bioactive scaffolds, 2-oxo-2H-thiochromene-3-carboxylic acid (TCA) represents a critical structural divergence from the standard coumarin-3-carboxylic acid (CCA). By replacing the heterocyclic oxygen with sulfur, researchers induce a bathochromic shift (red-shift) in emission and alter lipophilicity.
However, this single atom substitution introduces reproducibility variables often overlooked in standard protocols. The sulfur center changes the molecule's susceptibility to oxidation and alters its hydrolysis kinetics. This guide provides a rigorous, data-backed framework to ensure experimental consistency when handling TCA, contrasting it directly with its oxygen-analog, CCA.
Comparative Analysis: TCA vs. CCA
The following data synthesizes physicochemical behaviors to assist in experimental design.
Performance & Stability Matrix
Parameter
Coumarin-3-carboxylic acid (CCA)
2-Oxo-2H-thiochromene-3-carboxylic acid (TCA)
Implication for Reproducibility
Core Structure
Lactone (Oxygen in ring)
Thiolactone (Sulfur in ring)
TCA is more lipophilic; requires modified solvation protocols.
Fluorescence ()
~400–425 nm (Blue)
~440–470 nm (Cyan/Green)*
TCA offers a red-shifted emission, reducing background interference in bioassays.
Hydrolytic Stability
Moderate; Ring opens in basic pH (> pH 8.5)
High ; More stable to base hydrolysis than CCA [1]
TCA retains ring integrity longer in basic buffers, but ring-opening is irreversible if it occurs.
Oxidative Stability
High
Low ; Susceptible to S-oxidation
CRITICAL: TCA stocks must be stored under inert gas to prevent sulfoxide formation.
Solubility (Aq)
Low (< 0.5 mM without co-solvent)
Very Low (< 0.1 mM)
TCA precipitates rapidly in 100% aqueous buffer; requires DMSO/PEG.
*Note: Exact emission maxima depend heavily on solvent polarity and 7-position substitution.
Critical Experimental Protocols
To ensure reproducibility, you must control for Solubility , Oxidation , and pH Sensitivity .
Protocol A: Preparation of Stable Stock Solutions (The "Zero-Precipitate" Method)
Objective: Create a stored stock that does not degrade or crash out upon dilution.
Solvent Choice: Use anhydrous DMSO (Dimethyl sulfoxide). Avoid Ethanol/Methanol for long-term storage as they can undergo transesterification or nucleophilic attack over time.
Concentration: Prepare a 10 mM master stock. Do not exceed 20 mM, as micro-precipitates form that are invisible to the naked eye but scatter light in fluorescence assays.
Dissolution:
Weigh TCA into an amber glass vial (light sensitive).
Sonicate for 10 minutes at ambient temperature. Note: Visual clarity is not enough; sonication ensures aggregate disruption.
Storage: Aliquot into single-use vials. Overlay with Nitrogen/Argon gas before capping to prevent S-oxidation. Store at -20°C.
Protocol B: Quality Control (QC) Checkpoint
Before running a high-throughput screen or sensitive bioassay, validate the integrity of your TCA stock.
Method: HPLC-UV or TLC.
The Marker: Look for the S-oxide impurity.
TLC Mobile Phase: Hexane:Ethyl Acetate (3:1) + 1% Acetic Acid.
Observation: The sulfoxide derivative is significantly more polar and will have a lower
value than the parent TCA.
Acceptance Criteria: Purity > 95%. If S-oxide > 5%, discard the stock.
Mechanistic Visualization
Diagram 1: Reproducible Solubilization Workflow
This decision tree ensures you select the correct solvent system based on your downstream application, preventing "false negatives" caused by precipitation.
Caption: Logic flow for solubilizing TCA to avoid aggregation-induced quenching or scattering artifacts.
Diagram 2: Degradation Pathways (S vs. O)
Understanding how the molecule fails is key to preventing it. TCA is more robust against hydrolysis than CCA but introduces an oxidation liability.
Caption: Comparative degradation risks. TCA resists hydrolysis better than CCA but requires protection from oxidation.
References
El-Seoud, O. A., et al. (2007). "Reactivity trends of the base hydrolysis of coumarin and thiocoumarin in binary aqueous-methanol mixtures." Journal of Solution Chemistry.
validation of antibacterial efficacy against different bacterial strains
Executive Summary In drug discovery and formulation, "antibacterial efficacy" is not a singular metric but a composite of inhibition, lethality, and kinetic performance. While regulatory bodies (FDA, EMA) rely on CLSI an...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In drug discovery and formulation, "antibacterial efficacy" is not a singular metric but a composite of inhibition, lethality, and kinetic performance. While regulatory bodies (FDA, EMA) rely on CLSI and EUCAST standards for final release, early-stage R&D requires higher-throughput, mechanistic insights.
This guide compares the industry "Gold Standard" (Broth Microdilution) against high-sensitivity metabolic assays and kinetic time-kill studies. It provides a self-validating framework for researchers to select the correct assay based on the specific question: Does it stop growth? Does it kill? Or does it penetrate a biofilm?
Part 1: Methodological Landscape & Comparative Analysis
The choice of validation method dictates the data utility. Optical Density (OD) is standard but lacks sensitivity at low cell densities. Metabolic dyes (Resazurin/XTT) offer higher sensitivity but measure respiratory activity, not physical presence.
Comparative Matrix: Efficacy Assays
Feature
Broth Microdilution (MIC)
Metabolic Assay (Resazurin/XTT)
Time-Kill Kinetics (ASTM E2315)
Biofilm Mass (Crystal Violet)
Primary Output
MIC (Inhibition)
/ Viability %
Log Reduction (Lethality)
Total Biomass (Matrix + Cells)
Mechanism
Visual Turbidity (OD)
Redox Potential (Respiration)
Colony Counting (CFU)
Dye binding to peptidoglycan/EPS
Sensitivity
CFU/mL detection limit
CFU/mL detection limit
1 CFU (Theoretical)
Low (Non-specific staining)
Throughput
High (96-well)
Very High (384-well capable)
Low (Labor intensive)
High
Key Limitation
Subjective endpoint; cannot distinguish live/dead
False positives if compound is redox-active
Time-consuming plating
Stains dead cells and matrix
Standard
CLSI M07 / EUCAST
ISO 10993-5 (adapted)
ASTM E2315
Research Use Only
Senior Scientist Insight: The "Dead vs. Static" Trap
A common failure mode in R&D is assuming an MIC value equates to killing.
Bacteriostatic: The drug stops reproduction (MIC is low), but if removed, bacteria regrow.
Bactericidal: The drug induces cell death (MBC is close to MIC).[1]
Validation Rule: You must couple MIC data with MBC (Minimum Bactericidal Concentration) or Time-Kill data to claim "antibacterial" properties for antiseptics.
Part 2: Validated Experimental Protocols
The following protocols are designed as self-validating systems . If the internal controls fail, the entire plate must be rejected.
Based on CLSI M07 standards, enhanced with Resazurin for objective readout.
1. System Setup
Organisms: ESKAPE pathogens (e.g., S. aureus ATCC 29213, P. aeruginosa ATCC 27853).
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Crucial: Unadjusted media leads to false resistance in daptomycin/aminoglycosides due to cation chelation.
. Always run a "Vehicle Control" (Media + bacteria + max DMSO used).
References
Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition.
[Link]
ASTM International. (2022). ASTM E2315-16: Standard Guide for Assessment of Antimicrobial Activity Using a Time-Kill Procedure.
[Link]
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025). Reading guide for broth microdilution.
[Link]
Sandberg, M. E., et al. (2009).[6] "Pros and cons of using resazurin staining for quantification of viable Staphylococcus aureus biofilms." Journal of Microbiological Methods.
[Link]
Pankey, G. A., & Sabath, L. D. (2004). "Clinical relevance of bacteriostatic versus bactericidal mechanisms of action in the treatment of Gram-positive bacterial infections." Clinical Infectious Diseases.
[Link]
Topic: 2-oxo-2H-thiochromene-3-carboxylic acid Proper Disposal Procedures Executive Summary & Chemical Identity 2-oxo-2H-thiochromene-3-carboxylic acid (also known as 3-carboxy-2-thiocoumarin) is a sulfur-containing hete...
2-oxo-2H-thiochromene-3-carboxylic acid (also known as 3-carboxy-2-thiocoumarin) is a sulfur-containing heterocyclic compound used primarily in pharmaceutical research as a scaffold for anticoagulant and anticancer drug development.[1] Unlike its oxygen analog (coumarin-3-carboxylic acid), the presence of the sulfur atom in the heterocyclic ring introduces specific requirements for thermal destruction due to the potential generation of sulfur oxides (
This guide provides a self-validating disposal protocol designed to prevent environmental contamination and ensure compliance with hazardous waste regulations (RCRA/EPA).
Property
Data
Chemical Name
2-oxo-2H-thiochromene-3-carboxylic acid
Molecular Formula
Molecular Weight
206.22 g/mol
Physical State
Solid (typically yellow to orange powder)
Acidity (pKa)
~3.5 - 4.5 (Carboxylic acid moiety)
Primary Hazards
Skin/Eye Irritant, Aquatic Toxicity, generation on combustion
Pre-Disposal Safety Assessment
Before handling waste, you must validate the waste stream's stability.[1] This compound combines a carboxylic acid functionality with a thio-lactone-like ring structure.[1]
Incompatibility Alert: Do NOT mix with strong oxidizers (e.g., perchlorates, nitric acid) or strong reducing agents.[1] The sulfur atom is susceptible to oxidation, which can be exothermic.[1]
Gas Evolution Risk: Avoid mixing with strong bases in non-vented containers.[1] While neutralization is a standard step, the heat of neutralization can volatilize impurities or solvent residues.[1]
Personal Protective Equipment (PPE)
Respiratory: N95 or P100 particulate respirator (if handling dry powder).[1]
Skin: Nitrile gloves (0.11 mm minimum thickness).[1]
Eyes: Chemical splash goggles (standard safety glasses are insufficient for powders).[1]
Disposal Decision Logic (Workflow)
The following decision tree illustrates the autonomous logic for categorizing and processing the waste.
Figure 1: Operational workflow for classifying and routing thiochromene waste streams.
Use this for expired shelf stock, weighing paper, and spill cleanup materials.[1]
Segregation: Isolate the solid waste from general trash.[1] Do not dispose of in biohazard bags unless biologically contaminated.[1]
Containerization: Transfer the solid into a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.[1]
Labeling: Mark the container clearly with:
Chemical Name: 2-oxo-2H-thiochromene-3-carboxylic acid.[1][2][3][4]
Disposal Path: This waste is classified as Non-Regulated Chemical Waste (unless P-listed or U-listed in your specific jurisdiction, which is rare for this specific analog).[1] However, due to the sulfur content, it must be routed to an incinerator with flue gas desulfurization (scrubbing) to prevent acid rain precursors (
Tagging: Explicitly note "Contains Thio-Compounds" on the waste tag.[1] This alerts the disposal facility to the presence of sulfur, which affects their burn rates and scrubber operational parameters.[1]
Protocol C: Empty Containers
Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (e.g., Acetone or Methanol).[1]
Rinsate Disposal: Pour all rinsates into the "Liquid Waste" stream (Protocol B).
Defacing: Deface the original label and mark "Empty - Triple Rinsed."
Trash: The container can now be recycled or thrown in regular trash, assuming no acute toxicity (verify LD50 > 50 mg/kg, which is typical for this class).[1]
Emergency Procedures (Spill Response)
In the event of a spill during the disposal process, follow this self-validating cleanup logic:
Neutralize (Optional but Recommended): Dust the spill with sodium bicarbonate (baking soda).[1] If the acid is present, slight bubbling indicates neutralization.[1]
Absorb: Use an inert absorbent (Vermiculite or clay).[1] Do not use combustible materials like sawdust, as the sulfur compound can release toxic fumes if the sawdust accidentally ignites.[1]
Clean: Wash the area with a soap and water solution.[1] The compound is likely sparingly soluble in water but soluble in alkaline solutions.[1]
Regulatory & Compliance Context
RCRA Status: This specific CAS is generally not listed on the EPA's P-list (acutely hazardous) or U-list (toxic).[1] Therefore, it is regulated based on characteristics :
Ignitability (D001): Only if in a flammable solvent.[1]
Corrosivity (D002): If in aqueous solution with pH
Reactivity (D003): Not reactive under normal conditions.
Sewer Disposal:Strictly Prohibited. Do not pour down the drain.[1] The thio-ring structure is stable and can persist in aquatic environments, posing chronic risks to aquatic life.[1]
References
Sigma-Aldrich. (2025).[1] Safety Data Sheet: Coumarin-3-carboxylic acid (Analogous Structure).[1]Link[1]
U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1]Link
PubChem. (2024).[1] Compound Summary: 2-oxo-2H-chromene-3-carboxylic acid.[1][5][6][7][8] National Library of Medicine.[1] Link
Fisher Scientific. (2025).[1] Chemical Resistance of Gloves & Lab Safety Guide.[1]Link[1]
A Senior Application Scientist's Guide to Personal Protective Equipment for 2-oxo-2H-thiochromene-3-carboxylic acid
This document provides essential, immediate safety and logistical information for the handling and disposal of 2-oxo-2H-thiochromene-3-carboxylic acid. As drug development professionals, our commitment to safety is as ri...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides essential, immediate safety and logistical information for the handling and disposal of 2-oxo-2H-thiochromene-3-carboxylic acid. As drug development professionals, our commitment to safety is as rigorous as our commitment to scientific discovery. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of laboratory safety.
Hazard Analysis: A Structurally-Informed Approach
The primary analogue is 2-oxo-2H-chromene-3-carboxylic acid (Coumarin-3-carboxylic acid) , which differs only by the substitution of a sulfur atom for an oxygen atom in the heterocyclic ring. The known hazards for this compound are significant and serve as our primary reference point. According to its Safety Data Sheet, it is classified as acutely toxic if swallowed, causes serious eye irritation, and causes skin irritation[1][2].
From this, we can logically infer that 2-oxo-2H-thiochromene-3-carboxylic acid presents, at a minimum, the following hazards:
Acute Oral Toxicity: Potential for harm if ingested.
Skin Irritation/Corrosion: The carboxylic acid moiety makes the compound acidic, posing a risk of irritation or burns upon skin contact[3].
Serious Eye Damage: Acidic and potentially irritating powders or solutions can cause significant damage to the eyes[4][5].
Respiratory Irritation: As a fine powder, the compound can be easily aerosolized, leading to irritation of the respiratory tract if inhaled[6].
The presence of the thiochromene core requires that we handle this compound with the diligence afforded to all sulfur-containing organic molecules, which may have unique reactivity and disposal considerations[7].
Personal Protective Equipment (PPE): Your Primary Barrier
The selection of PPE is the most critical decision in mitigating the risks identified above. The following table summarizes the minimum required PPE for handling 2-oxo-2H-thiochromene-3-carboxylic acid in a laboratory setting.
PPE Category
Specification
Standard Compliance
Rationale
Eye & Face Protection
Chemical safety goggles with side shields. A face shield should be worn over goggles when handling larger quantities (>1 L) or when there is a significant splash risk[8].
ANSI Z87.1 / EN166
Protects against splashes of solutions or accidental projection of solid particles into the eyes, mitigating the risk of serious eye irritation[1][2][5].
Skin & Body Protection
Cotton/polyester blend laboratory coat (or flame-resistant coat if flammables are nearby). Must be buttoned and have full-length sleeves[9].
N/A
Provides a removable barrier to protect skin and personal clothing from minor spills and contact[5][10].
Hand Protection
Chemical-resistant nitrile gloves. Gloves must be inspected before use and removed properly to avoid contaminating skin[11].
ASTM F739
Nitrile gloves offer adequate protection against incidental contact with acidic organic compounds. They are a critical barrier against skin irritation[11][12].
Respiratory Protection
Not required if all handling of solids and solutions is performed within a certified chemical fume hood.
NIOSH/MSHA or EN 149
Engineering controls are the primary method of respiratory protection. A fume hood prevents inhalation of aerosolized powder or vapors[11][13].
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict, logical workflow is essential for minimizing exposure and preventing contamination. The following diagram and procedures outline the mandatory steps for safely handling 2-oxo-2H-thiochromene-3-carboxylic acid.
Caption: Logical workflow for safe handling of 2-oxo-2H-thiochromene-3-carboxylic acid.
Detailed Procedural Guidance:
Preparation:
Engineering Control Verification: Before beginning any work, ensure the chemical fume hood is operational and has a current certification. All work with this solid compound must take place inside a fume hood to prevent inhalation of dust[11].
Material Staging: Gather all necessary chemicals, glassware, and equipment and place them inside the fume hood to minimize traffic in and out of the controlled workspace.
Donning PPE: Put on your PPE in the designated area outside of the immediate workspace. The correct sequence is lab coat, followed by eye protection, and finally gloves[12]. This ensures that gloves, the most likely item to become contaminated, are put on last.
Handling:
Containment: Always handle the compound in a fume hood[13]. When weighing the solid, use a weigh boat or tare a piece of paper on the balance within the hood to contain any loose powder.
Spill Prevention: Use secondary containment (e.g., a tray) for any solutions. When transporting the chemical, even within the lab, use a sealed, properly labeled container inside a bottle carrier[14].
Avoid Incompatibilities: Keep the compound and its solutions segregated from bases and strong oxidizing agents to prevent potentially hazardous reactions[14][15].
Disposal Plan:
Waste Segregation: All materials contaminated with 2-oxo-2H-thiochromene-3-carboxylic acid, including gloves, weigh boats, and pipette tips, must be disposed of as hazardous chemical waste. Do not discard in the regular trash[13].
Waste Containers: Collect solid waste in a designated, sealed container clearly labeled "Hazardous Waste" with the full chemical name. Collect liquid waste in a compatible, sealed container, also clearly labeled. Given its acidic nature, ensure the waste container is appropriate for corrosive materials.
Professional Disposal: Final disposal must be conducted through a licensed professional waste disposal service in accordance with all national, state, and local regulations[13]. Never discharge this chemical into drains or sewer systems[13].
Emergency Procedures:
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[4]. Seek medical attention if irritation persists[13].
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[1][4].
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[6].
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[1][4].
By integrating this expert-driven, safety-first approach into your daily operations, you build a foundation of trust and reliability in your research outcomes and, most importantly, in the well-being of your team.
References
Chemcia Scientific. (n.d.). Material Safety Data Sheet: 2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester. Retrieved from Chemcia Scientific. (URL not publicly available)
Washington Nanofabrication Facility. (n.d.). Organic Acid Standard Operating Procedure. Retrieved from University of Washington. (URL not publicly available)
University of Utah Office of Environmental Health & Safety. (n.d.). Acid Handling. Retrieved from [Link]
University of Colorado Boulder Environmental Health & Safety. (n.d.). Safe Handling and Storage of Chemicals. Retrieved from University of Colorado Boulder. (URL not publicly available)
University of New Mexico Environmental Health & Safety. (n.d.). Acids Standard Operating Procedure Template. Retrieved from [Link]
Ionization. (2026, February 20). Chemical Storage Safety: Acids, Bases & Solvents Best Practices. Retrieved from [Link]
Alberta Environment. (2011, September 12). Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils. Retrieved from [Link]
Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]
Carl ROTH. (n.d.). Safety Data Sheet: Sulphur. Retrieved from [Link]
Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]
The Ohio State University Department of Chemistry and Biochemistry. (n.d.). Personal Protective Equipment Policy. Retrieved from [Link]
Boston University Office of Research. (n.d.). Personal Protection Equipment (PPE) in Laboratories Policy. Retrieved from [Link]